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  • Product: 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
  • CAS: 1276110-16-7

Core Science & Biosynthesis

Foundational

4-(6-Chloro-4-iodopyridin-2-yl)morpholine: A Technical Monograph

CAS: 1276110-16-7 Formula: C9H10ClIN2O Molecular Weight: 324.55 g/mol [1] Executive Summary 4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a high-value trisubstituted pyridine scaffold extensively utilized in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1276110-16-7 Formula: C9H10ClIN2O Molecular Weight: 324.55 g/mol [1]

Executive Summary

4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a high-value trisubstituted pyridine scaffold extensively utilized in medicinal chemistry, particularly for kinase inhibitor discovery and fragment-based drug design (FBDD). Its structural utility lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—a C4-iodide, a C6-chloride, and a C2-morpholine moiety—that allow for sequential, chemoselective derivatization.

This guide provides a comprehensive technical analysis of the molecule’s synthesis, physicochemical properties, and reactivity logic, designed to enable researchers to utilize this intermediate with maximum efficiency and yield.

Physicochemical Profile & Structural Logic

The molecule is defined by a pyridine core substituted in the 2, 4, and 6 positions. The strategic placement of halogens with differing atomic radii and bond dissociation energies (BDE) creates a "reactivity gradient" essential for multi-step synthesis.

PropertyValueImplication for Drug Design
LogP (Calc) ~2.3 - 2.8Moderate lipophilicity; suitable for CNS or intracellular targets.
TPSA ~32 ŲHigh membrane permeability; morpholine oxygen contributes to H-bond accepting.
pKa (Conj. Acid) ~3.5 (Pyridine N)Reduced basicity due to electron-withdrawing halogens (I, Cl).
Solubility Low in water; High in DCM, DMSOMorpholine acts as a solubilizing tail in organic solvents.
Electronic Structure & Reactivity Map

The pyridine ring is electron-deficient. The morpholine at C2 acts as a mesomeric electron donor (+M), partially deactivating the ring towards nucleophilic attack but stabilizing the system. The C4-Iodine and C6-Chlorine serve as electrophilic sites.

  • C4-Iodine: The "softest" electrophile. Weakest C-X bond. Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C6-Chlorine: "Harder" electrophile. Stronger C-X bond. Requires forcing conditions or specialized ligands for Pd-catalysis; susceptible to SNAr only under harsh conditions or with strong nucleophiles.

  • C2-Morpholine: Installed early to modulate solubility and ADME properties.

Synthesis & Regioselectivity

The synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine presents a classic problem in regioselectivity: differentiating between two electrophilic sites (C2 and C4) on the precursor.

The Precursor: 2,6-Dichloro-4-iodopyridine

The standard route utilizes 2,6-dichloro-4-iodopyridine as the starting material. The reaction is a Nucleophilic Aromatic Substitution (SNAr).[2]

The Regioselectivity Paradox
  • Electronic Activation: In pyridines, the C4 position is typically more activated for SNAr than C2 due to para-like resonance stabilization of the Meisenheimer complex.

  • Leaving Group Ability: SNAr rates generally follow the order F > Cl ≈ Br > I. The C-Cl bond is more labile than the C-I bond in this mechanism because the rate-determining step is often the nucleophilic attack, which is favored by the higher electronegativity of Chlorine.

SynthesisRoute cluster_legend Mechanism Logic SM 2,6-Dichloro-4-iodopyridine (Precursor) TS Meisenheimer Complex (Transition State) SM->TS S_NAr Conditions (DIPEA, DMSO, Heat) Morph Morpholine (Nucleophile) Morph->TS Prod 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (Target) TS->Prod Cl Displacement (C2) Major Pathway Side 4-Morpholino isomer (Trace/Not formed) TS->Side I Displacement (C4) Minor Pathway L1 Cl is better LG than I

Figure 1: Synthetic pathway illustrating the chemoselective displacement of C2-Chlorine over C4-Iodine.

Experimental Protocol: Synthesis

Objective: Selective mono-amination of 2,6-dichloro-4-iodopyridine.

Reagents
  • 2,6-Dichloro-4-iodopyridine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology
  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-iodopyridine in NMP (concentration ~0.5 M).

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine at room temperature.

    • Note: Exothermic reaction possible. Monitor internal temperature.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of SM (MW 273) and appearance of Product (MW 324).

    • Caution: Avoid overheating (>120°C) to prevent displacement of the second chlorine or the iodine.

  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice-water (10x volume). The product typically precipitates as a solid.

    • Filter the solid and wash with water to remove NMP and morpholine salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Orthogonal Functionalization Strategy

The core value of this scaffold is the ability to react the Iodine and Chlorine atoms independently. This allows for the rapid generation of libraries where the "East" (C4) and "West" (C6) wings of the molecule can be varied systematically.

Reaction Hierarchy
  • C4-Iodine (First Functionalization):

    • Reaction: Suzuki-Miyaura Coupling.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Aryl Boronic Acid, Dioxane/Water, 80°C.

    • Selectivity: The C-I bond undergoes oxidative addition to Pd(0) much faster than the C-Cl bond. This allows for exclusive coupling at C4 without affecting C6.

  • C6-Chlorine (Second Functionalization):

    • Reaction: Buchwald-Hartwig Amination or Second Suzuki Coupling.

    • Conditions: Requires more active catalysts (e.g., Pd₂(dba)₃ + XPhos) and higher temperatures (100–120°C), or strong nucleophiles for SNAr.

    • Selectivity: Only reacts after C4 is functionalized (or if specific forcing conditions are used).

ReactivityMap cluster_selectivity Chemoselectivity Rules Core 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Core->Step1 Pd(0), R-B(OH)2 (I >> Cl reactivity) Intermediate 4-Aryl-6-chloro-2-morpholinopyridine Step1->Intermediate Step2 Step 2: C6-Functionalization (Buchwald/SnAr) Intermediate->Step2 Pd(0), Ligand, Amine (Forcing conditions) Final Final Drug Candidate (Trisubstituted Pyridine) Step2->Final Rule1 1. C4-I reacts first (Weakest Bond) Rule2 2. C6-Cl reacts second (Stronger Bond)

Figure 2: The orthogonal reactivity logic allowing sequential library generation.

Safety & Handling

  • Hazards: Halogenated pyridines can be skin irritants and potential sensitizers. Morpholine is corrosive and toxic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light to prevent C-I bond degradation).

  • Waste: Segregate as halogenated organic waste.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54371469, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. Retrieved from [Link]

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines. Journal of Organic Chemistry, 68(24), 9384-9388. (Contextual reference for halopyridine reactivity).
  • Schlosser, M., & Rausis, T. (2005). Site-selective substitution of di- and trihalopyridines. European Journal of Organic Chemistry, 2005(5), 1018-1025. (Mechanistic basis for SNAr selectivity in polyhalopyridines).

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS No. 1276110-16-7). While direct experimental spectra for this specific molecule are not publicly available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Structural Significance of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel pharmaceutical agents. Its structure incorporates several key features: a pyridine core, which is a common scaffold in many biologically active molecules; a morpholine moiety, known to enhance aqueous solubility and metabolic stability; and two distinct halogen atoms (chloro and iodo), which offer regioselective handles for further chemical modifications through cross-coupling reactions. A thorough understanding of its spectroscopic properties is therefore paramount for any research and development involving this compound.

Below is a diagram illustrating the molecular structure and the key regions for spectroscopic analysis.

Figure 1: Molecular structure of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine with key functional groups highlighted.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, we anticipate distinct signals for the protons on the pyridine ring and the morpholine moiety.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are based on data for structurally similar substituted pyridines and morpholine-containing compounds. The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆ at a frequency of 400 MHz or higher.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H36.8 - 7.2Singlet (s)1H
Pyridine-H57.9 - 8.3Singlet (s)1H
Morpholine-H (N-CH₂)3.7 - 3.9Triplet (t)4H
Morpholine-H (O-CH₂)3.4 - 3.6Triplet (t)4H

Table 1: Predicted ¹H NMR data for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.

Rationale and Expert Interpretation
  • Pyridine Protons: The pyridine ring contains two protons at positions 3 and 5. Due to the substitution pattern, these protons are not adjacent and are therefore expected to appear as singlets. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will deshield these protons, causing them to resonate in the aromatic region (δ 6.8-8.3 ppm). The proton at position 5 is likely to be further downfield due to the combined deshielding effects of the adjacent nitrogen and the iodine at position 4.

  • Morpholine Protons: The morpholine ring has two sets of chemically equivalent methylene protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be deshielded to a greater extent than those adjacent to the oxygen atom (O-CH₂) due to the nitrogen's slightly lower electronegativity and its direct attachment to the electron-deficient pyridine ring. Both sets of protons are expected to appear as triplets due to coupling with the adjacent methylene group. Commercial data for this compound suggests a range of δ 3.3–3.9 ppm for the morpholine protons, which aligns with these predictions[1].

Recommended Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a ¹H NMR spectrometer with a field strength of at least 400 MHz.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, we expect to observe nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts are based on established substituent effects on the ¹³C NMR spectra of pyridine and morpholine derivatives[2][3]. The spectrum is typically recorded at 100 MHz or higher.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C2160 - 165
Pyridine C6150 - 155
Pyridine C490 - 95
Pyridine C5140 - 145
Pyridine C3105 - 110
Morpholine C (N-CH₂)45 - 50
Morpholine C (O-CH₂)65 - 70

Table 2: Predicted ¹³C NMR data for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.

Rationale and Expert Interpretation
  • Pyridine Carbons: The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen atom and the halogen substituents. The carbons directly attached to the nitrogen (C2 and C6) will be the most deshielded. The carbon bearing the iodine atom (C4) is expected to have a significantly upfield shift due to the "heavy atom effect" of iodine. The carbon attached to the chlorine (C6) will be downfield, but less so than C2 which is attached to the morpholine nitrogen.

  • Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the oxygen (O-CH₂) will be more deshielded and appear further downfield (δ 65-70 ppm) compared to the carbons adjacent to the nitrogen (N-CH₂) (δ 45-50 ppm).

Recommended Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for ¹³C NMR due to its lower natural abundance.

  • Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at a frequency that is approximately one-quarter of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, we can predict the molecular ion peak and plausible fragmentation patterns.

Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺324.95Molecular ion (for ³⁵Cl, ¹²⁷I)
[M+2]⁺326.95Isotope peak due to ³⁷Cl

Table 3: Predicted high-resolution mass spectrometry data for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.

Rationale and Fragmentation Pathways
  • Molecular Ion: The molecular weight of C₉H₁₀ClIN₂O is approximately 324.55 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion ([M]⁺) would be observed. The presence of chlorine will result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

  • Fragmentation: The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the morpholine ring or parts of it, and the cleavage of the carbon-halogen bonds. Common fragmentation patterns for morpholine-containing compounds involve the cleavage of the C-N and C-O bonds within the morpholine ring[4][5].

Fragmentation_Pathway M [M]⁺˙ m/z = 324.95 F1 Loss of C₂H₄O [M - 44]⁺˙ M->F1 F2 Loss of morpholine radical [M - 86]⁺ M->F2 F3 Loss of I˙ [M - 127]⁺ M->F3 F4 Loss of Cl˙ [M - 35]⁺ M->F4

Figure 2: Predicted major fragmentation pathways for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in mass spectrometry.

Recommended Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=N, C=C (pyridine ring)1550 - 1650
C-O (ether in morpholine)1100 - 1150
C-N (amine)1250 - 1350
C-Cl600 - 800
C-I500 - 600

Table 4: Predicted IR absorption bands for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.

Rationale and Expert Interpretation
  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds in the pyridine ring are expected in the 1550-1650 cm⁻¹ region.

  • Morpholine Vibrations: The C-O-C stretching of the ether linkage in the morpholine ring will give a strong absorption band around 1100-1150 cm⁻¹. The C-N stretching will also be present.

  • Carbon-Halogen Bonds: The presence of the C-Cl and C-I bonds will be indicated by absorption bands in the fingerprint region. A commercial supplier notes characteristic bands for these bonds in the 600-800 cm⁻¹ range[1]. The C-I stretch is expected at a lower frequency than the C-Cl stretch due to the larger mass of the iodine atom.

  • C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine ring will be observed below 3000 cm⁻¹.

Recommended Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. While based on established principles and data from analogous compounds, experimental verification is crucial for definitive structural confirmation. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data for this and related molecules, thereby supporting their use in the advancement of pharmaceutical research and development.

References

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. ResearchGate. [Link]

  • Method for synthesizing 4-chloro-pyridine. Patsnap. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Link]

  • The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Semantic Scholar. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • US4647663A - Synthesis of morpholine.
  • FTIR spectrum for Pyridine. ResearchGate. [Link]

  • Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. PubMed. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

  • 4-Iodopyridine. PubChem. [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋅⋅⋅perfluorohaloarene. RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]

  • Determination of pyridines by infrared spectroscopy. SciTech Connect. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. University of Rochester. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • 13 C-NMR spectrum of ( 4 ). ResearchGate. [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. Springer. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. [Link]

  • Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Justia Patents. [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

  • Mass Spectrometry :Fragmentation Pattern & Rules(Part-I). YouTube. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Patsnap. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

  • 6-bromo-4-chloroquinoline preparation method. Patsnap. [Link]

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Foundational

The Synthetic Chemist's Guide to a Versatile Pyridine Building Block: Reactivity Profile of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine core is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine core is a ubiquitous motif found in numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of the reactivity of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , a highly versatile and strategically substituted building block.

The presence of three distinct functionalities on the pyridine ring—an electron-donating morpholine group at the 2-position, and two different halogens (iodine at C4 and chlorine at C6)—renders this molecule a powerful intermediate for the synthesis of complex molecular architectures. The inherent differences in the reactivity of the carbon-iodine and carbon-chlorine bonds open up avenues for selective, sequential chemical transformations. This guide will explore the chemoselective reactivity of this scaffold, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing researchers with the foundational knowledge to effectively utilize this building block in their synthetic endeavors.

Molecular Structure and Electronic Properties

The reactivity of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine is dictated by the interplay of its constituent functional groups. The morpholine moiety, a strong electron-donating group, influences the electron density of the pyridine ring, while the electronegative nitrogen atom and the halo substituents create a unique electronic landscape.

Caption: Chemical structure of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.

The key to understanding the selective reactivity of this molecule lies in the differential reactivity of the C4-I and C6-Cl bonds. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend: I > Br > OTf > Cl.[3] This inherent difference allows for the selective functionalization of the C4 position while leaving the C6-chloro group intact for subsequent transformations.

Chemoselective Reactivity: A Tale of Two Halogens

The primary synthetic utility of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine stems from its ability to undergo regioselective functionalization. The C4-iodo bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initial and often rate-determining step in many cross-coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] In the case of our subject molecule, the reaction with a boronic acid or ester will selectively occur at the C4 position.

Suzuki_Coupling reagent 4-(6-Chloro-4-iodopyridin-2-yl)morpholine product 4-(6-Chloro-4-aryl/vinylpyridin-2-yl)morpholine reagent->product Suzuki Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Sonogashira_Coupling reagent 4-(6-Chloro-4-iodopyridin-2-yl)morpholine product 4-(6-Chloro-4-alkynylpyridin-2-yl)morpholine reagent->product Sonogashira Coupling alkyne Terminal Alkyne alkyne->product pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) cu_cocatalyst->product base Amine Base (e.g., Et₃N, DIPEA) base->product

Caption: Sonogashira coupling at the C4 position.

Experimental Protocol: A Representative Sonogashira Coupling

ParameterCondition
Substrate 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 equiv)
Alkyne Terminal alkyne (1.2-1.5 equiv)
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Cu Cocatalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Time 2-8 hours

Causality Behind Experimental Choices:

  • Copper(I) Cocatalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols also exist but may require different conditions. [7]* Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent or co-solvent.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. [8][9][10]This reaction can be used to introduce a wide variety of nitrogen-based nucleophiles at the C4 position of the pyridine ring.

Buchwald_Hartwig_Amination reagent 4-(6-Chloro-4-iodopyridin-2-yl)morpholine product 4-(6-Chloro-4-aminopyridin-2-yl)morpholine reagent->product Buchwald-Hartwig Amination amine Primary or Secondary Amine amine->product pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) pd_catalyst->product ligand Ligand (e.g., Xantphos, BINAP) ligand->product base Strong Base (e.g., NaOtBu, K₃PO₄) base->product

Caption: Buchwald-Hartwig amination at the C4 position.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

ParameterCondition
Substrate 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 equiv)
Amine Primary or secondary amine (1.1-1.5 equiv)
Pd Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos (2-6 mol%) or BINAP (3-8 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Time 6-24 hours

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions dominate the functionalization of the C4-iodo position, the C6-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr). [11][12]The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The presence of the electron-donating morpholine group at C2 may slightly deactivate the C6 position, but SNAr can still be achieved, particularly with strong nucleophiles and/or elevated temperatures.

SNAr_Reaction reagent 4-(6-Chloro-4-functionalized-pyridin-2-yl)morpholine product 4-(6-Substituted-4-functionalized-pyridin-2-yl)morpholine reagent->product SNAr at C6 nucleophile Nucleophile (e.g., R-OH, R-SH, R₂NH) nucleophile->product

Caption: Nucleophilic aromatic substitution at the C6 position.

This orthogonal reactivity allows for a two-step functionalization of the pyridine scaffold. First, a C-C or C-N bond is formed at the C4 position via a palladium-catalyzed cross-coupling reaction, followed by an SNAr reaction at the C6 position to introduce a different functional group. [13]

Synthesis of the Starting Material

The synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine can be envisioned from commercially available starting materials. A plausible synthetic route, adapted from related procedures, is outlined below. [14]

Synthesis_Pathway start 2,6-Dichloropyridine intermediate1 2,6-Dichloro-4-nitropyridine start->intermediate1 Nitration step1_reagent 1. m-CPBA 2. POCl₃ intermediate2 4-(6-Chloro-4-nitropyridin-2-yl)morpholine intermediate1->intermediate2 SNAr step2_reagent Morpholine, Base product 4-(6-Chloro-4-iodopyridin-2-yl)morpholine intermediate2->product Reduction & Sandmeyer step3_reagent 1. Fe, NH₄Cl 2. NaNO₂, KI

Caption: A potential synthetic route to the title compound.

Conclusion and Future Outlook

4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a valuable and versatile building block for organic synthesis. Its well-differentiated halogen substituents allow for predictable and selective functionalization, making it an ideal starting material for the construction of complex, polysubstituted pyridine derivatives. The chemoselective nature of its reactivity, primarily through palladium-catalyzed cross-coupling at the C4-iodo position and potential for subsequent nucleophilic aromatic substitution at the C6-chloro position, provides a powerful strategy for molecular diversification. As the demand for novel, functionalized heterocyclic compounds continues to grow in the fields of drug discovery and materials science, the utility of such strategically designed building blocks will undoubtedly increase.

References

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  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9110484/]
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125633/]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5647]
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211181/]
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4754]
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [URL: https://www.researchgate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013). Zeitschrift für Naturforschung B. [URL: https://www.degruyter.com/document/doi/10.5560/ZNB.2013-3061/html]
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-model-Buchwald-Hartwig-reaction-of-morpholine-and-4-bromo-N-N_fig1_281282298]
  • Chemical synthesis of morpholine derivatives. (n.d.). Google Patents. [URL: https://patents.google.
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  • nucleophilic aromatic substitutions. (2019). YouTube. [URL: https://www.youtube.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10809228/]
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05541a]
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8301131/]
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  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
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  • Regioselective Functionalisation of 2- (Diphenylphosphino) pyridine: Direct Lithiation at the Pyridine C-6 Position. (n.d.).
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Exploratory

Technical Guide: Solubility & Handling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Executive Summary 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and complex pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the chemoselective halogenation pattern : the C4-iodine atom is significantly more reactive toward oxidative addition (e.g., Palladium-catalyzed cross-coupling) than the C6-chlorine atom, allowing for sequential, regioselective functionalization.

This guide provides a definitive technical analysis of its solubility profile, dissolution protocols, and handling requirements to ensure experimental reproducibility in both biological assays and synthetic workflows.

Part 1: Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility. The morpholine ring imparts a degree of polarity, but the halogenated pyridine core dominates the lipophilicity, making the compound sparingly soluble in aqueous media but highly soluble in polar aprotic solvents.

Table 1: Key Compound Data
PropertySpecification
Compound Name 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
CAS Number 1276110-16-7
Molecular Formula C₉H₁₀ClIN₂O
Molecular Weight 324.55 g/mol
LogP (Predicted) ~2.2 – 2.8 (Lipophilic)
H-Bond Acceptors 3 (Morpholine O, Pyridine N, Morpholine N)
H-Bond Donors 0
Physical State Solid (Off-white to pale yellow powder)
Storage 2–8°C, Desiccated, Protect from Light (Iodine labile)

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The following data categorizes solvents based on their efficacy for dissolving this specific scaffold.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO , DMF, DMAcExcellent (>50 mM)Primary vehicle for biological assay stocks and synthetic reactions.
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mM)Extraction, purification, and transfer.
Polar Protic Methanol, EthanolModerate Suitable for crystallization or dilute transfers; heating may be required for high concentrations.
Ethers THF, 1,4-DioxaneGood Standard solvents for Suzuki/Buchwald couplings.
Aqueous Water, PBS, SalinePoor (<0.1 mM)Requires co-solvent (DMSO) or formulation (cyclodextrins) for biological delivery.
Critical Mechanistic Insight: The "Like Dissolves Like" Rule

The morpholine oxygen provides a dipole, but the 4-iodo and 6-chloro substituents significantly reduce the basicity of the pyridine nitrogen, rendering it less capable of protonation in mild acidic aqueous buffers compared to non-halogenated pyridines. Consequently, pH adjustment alone is rarely sufficient to solubilize this compound in water without precipitation; organic co-solvents are mandatory.

Part 3: Dissolution Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, precipitation-free stock for serial dilution.

  • Weighing: Accurately weigh 3.25 mg of the compound into a sterile microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is static-prone.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents hydrolysis and minimizes volatility compared to methanol.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into amber vials (to protect the C-I bond from photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Solvent Selection for Synthesis (Suzuki Coupling)

Objective: Maximize reactant concentration while maintaining catalyst activity.

  • Recommended System: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water.

  • Procedure: Dissolve the morpholine derivative in the organic phase first. Add the catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃) subsequently.

  • Logic: The compound is highly soluble in Dioxane. Pre-dissolving ensures homogeneity before the introduction of the aqueous base, preventing "gummy" precipitation that traps the catalyst.

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher to the correct solvent system based on the intended application.

SolubilityTree Start Start: 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Application Select Application Start->Application BioAssay Biological Assay / Screening Application->BioAssay Synthesis Chemical Synthesis (e.g., Suzuki) Application->Synthesis Purification Purification / Extraction Application->Purification DMSO Primary Solvent: Anhydrous DMSO (Stock 10-50 mM) BioAssay->DMSO Dissolve SolventChoice Solvent Choice Synthesis->SolventChoice DCM DCM or Ethyl Acetate (High Solubility) Purification->DCM Aqueous Dilute into Media (Keep DMSO < 1%) DMSO->Aqueous Dilute Dioxane 1,4-Dioxane / Water (Standard Coupling) SolventChoice->Dioxane Standard DMF DMF or DMAc (High Temp / Difficult Substrates) SolventChoice->DMF Alternative

Caption: Decision matrix for solvent selection based on experimental intent.

Diagram 2: Chemoselective Reactivity Workflow

Understanding why we solubilize this compound often relates to its unique reactivity. The C4-Iodine is the "soft" electrophile, reacting first.

Reactivity Compound 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Compound->Step1 Pd(0), R-B(OH)2 Solvent: Dioxane Intermediate Intermediate: 4-Functionalized-6-Chloropyridine Step1->Intermediate Retains Cl Step2 Step 2: C6-Substitution (SNAr or 2nd Coupling) Intermediate->Step2 Nucleophile / Pd Final Final Disubstituted Product Step2->Final

Caption: Sequential functionalization strategy exploiting the reactivity difference between C4-I and C6-Cl.

Part 5: Stability & Safety (E-E-A-T)

Iodine Lability

Compounds containing C-I bonds on heteroaromatic rings are susceptible to photolytic cleavage .

  • Risk: Exposure to ambient light for prolonged periods can liberate iodine radicals, turning the solution yellow/brown and degrading the stock.

  • Mitigation: Always use amber glassware or wrap containers in aluminum foil.

Hydrolytic Stability

The morpholine ring is stable, but the halogenated pyridine can undergo slow hydrolysis in strongly basic aqueous solutions at high temperatures.

  • Best Practice: Prepare aqueous dilutions immediately before use. Do not store the compound in aqueous buffer for >24 hours.

Safety Hazards
  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves. Halogenated pyridines can be sensitizers.

  • Disposal: Dispose of as halogenated organic waste.

References

  • BenchChem. 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Product Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for similar structure: 4-(6-Chloropyrimidin-4-yl)morpholine. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Solvent Systems. Retrieved from

  • Sigma-Aldrich. Solubility and Handling of Halogenated Heterocycles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 4-(6-Chloro-4-iodopyridin-2-yl)morpholine for the Synthesis of Bioactive Molecules

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored pharmacophore in drug design.[3] When combined with a morpholine moiety—a group known to improve pharmacokinetic properties such as solubility and metabolic stability—the resulting substituted pyridine becomes a highly valuable building block.[4][5]

This guide focuses on 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS 1276110-16-7), a strategically designed intermediate for constructing complex bioactive molecules.[6] Its power lies in the differential reactivity of its two halogen atoms: an iodine at the 4-position and a chlorine at the 6-position. This "orthogonal" arrangement allows for selective, stepwise functionalization, providing a robust platform for creating diverse chemical libraries and optimizing structure-activity relationships (SAR), particularly in the development of kinase inhibitors.[7][8]

G

The Principle of Orthogonal Reactivity

The synthetic utility of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine stems from the significant difference in bond strength between the C4-I and C6-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) catalyst is substantially faster and occurs under much milder conditions than the oxidative addition of the more robust C-Cl bond.[9] This predictable reactivity allows chemists to perform a selective coupling reaction at the 4-position while leaving the 6-chloro group untouched for a subsequent, different transformation.

This stepwise approach is fundamental to building molecular complexity efficiently, avoiding the need for cumbersome protecting group strategies and enabling the rapid generation of analogs for SAR studies.

workflow

Application Focus: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[7] Pyridine and pyrazole-based scaffolds are prevalent in a multitude of clinically approved and investigational kinase inhibitors, as they can effectively mimic the adenine region of ATP to bind in the enzyme's active site.[8][10] The title compound is an ideal starting material for accessing novel kinase inhibitor cores, such as 2,4,6-trisubstituted pyridines, which are common motifs in this class of drugs.

Experimental Protocols & Methodologies

General Considerations:

  • All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

  • Use anhydrous solvents and reagents for optimal results and reproducibility.

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling at the C4-Iodo Position

This protocol details the selective palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid at the C4-position. The conditions are chosen to be mild enough to ensure the C6-chloro group remains unreacted.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl2 is selected for its high efficiency and stability in coupling reactions involving heteroaryl halides.

  • Base: A moderately strong base like K2CO3 or Cs2CO3 is required to activate the boronic acid for transmetalation to the palladium center.[11]

  • Solvent: A mixture of an ethereal solvent like 1,4-dioxane and water is standard, as water aids in dissolving the base and facilitates the catalytic cycle.

Step-by-Step Methodology:

  • To a dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Purge the vessel with Argon for 10-15 minutes.

  • Add Pd(dppf)Cl2 (0.03 eq.) to the vessel.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction concentration is generally 0.1-0.2 M.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloropyridine derivative.

Coupling Partner (Example)Yield (%)Notes
Phenylboronic Acid>90%Standard, highly efficient coupling.
4-Methoxyphenylboronic Acid>85%Electron-donating groups are well-tolerated.
1-Methyl-1H-pyrazole-4-boronic acid>80%Important for building kinase inhibitor scaffolds.[12]
3-Fluorophenylboronic Acid>85%Electron-withdrawing groups are also well-tolerated.
Protocol 2: Sonogashira Coupling at the C4-Iodo Position

This protocol enables the introduction of an alkynyl group at the C4-position, a valuable modification for probing binding pockets or as a handle for further chemistry (e.g., click reactions).

Causality Behind Choices:

  • Catalyst System: The classic Pd(PPh3)2Cl2/CuI system is robust and effective. Palladium catalyzes the main cross-coupling, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[13]

  • Base/Solvent: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[14] Anhydrous THF or DMF is a suitable reaction solvent.

Step-by-Step Methodology:

  • To a dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 eq.) and the terminal alkyne (1.3 eq.).

  • Purge the vessel with Argon.

  • Add anhydrous THF or DMF, followed by triethylamine (3.0 eq.).

  • To the stirred solution, add Pd(PPh3)2Cl2 (0.04 eq.) and Copper(I) Iodide (CuI) (0.08 eq.).

  • Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C6-Chloro Position

This protocol is performed on the product from Protocol 1 or 2. The functionalization of the less reactive C-Cl bond requires more forcing conditions.

Causality Behind Choices:

  • Catalyst/Ligand: The C-Cl bond activation is the rate-limiting step.[9] A highly active catalyst system is required. This typically involves a palladium pre-catalyst (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) that promotes the difficult oxidative addition step.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine and facilitating the catalytic cycle.[9]

  • Solvent: Anhydrous, high-boiling point solvents like toluene or 1,4-dioxane are used to accommodate the required higher temperatures (90-110 °C).

Step-by-Step Methodology:

  • To a dry reaction vessel, add the 4-substituted-6-chloropyridine intermediate (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).

  • Purge the vessel with Argon.

  • In a separate vial, pre-mix the palladium source (e.g., Pd2(dba)3, 0.02 eq.) and the phosphine ligand (e.g., RuPhos, 0.08 eq.) in a small amount of the reaction solvent. Add this pre-formed catalyst to the main vessel.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C for 6-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final di-substituted product.

Conclusion

4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a masterful tool for the synthesis of complex, bioactive molecules. Its designed-in orthogonal reactivity provides a reliable and efficient pathway for stepwise functionalization, granting chemists precise control over molecular architecture. The protocols outlined herein serve as a robust starting point for researchers in drug discovery to explore novel chemical space and accelerate the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.

References

  • BenchChem. (n.d.). 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • ChemicalBook. (2019, November 20). Applications of Morpholine in Chemical Industry.
  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • ResearchGate. (n.d.). N-(2-Chloroethyl)morpholine-4-carboxamide.
  • ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ResearchGate. (2014). Morpholines. Synthesis and Biological Activity.
  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIH. (2021, April 8). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

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Application

Application Notes and Protocols for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in Structure-Activity Relationship Studies

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The compound at the center of this guide, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , represents a highly versatile starting point for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this molecule for the discovery of potent and selective kinase inhibitors. The strategic placement of a morpholine group, a chlorine atom, and an iodine atom on the pyridine core offers three distinct vectors for chemical modification, allowing for a systematic exploration of chemical space to optimize biological activity.[1]

The morpholine moiety is a well-established pharmacophore in many approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties and potent interactions with biological targets, particularly protein kinases.[2] The chloro and iodo substituents serve as versatile synthetic handles for a wide array of cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse analog libraries. This guide will detail the synthesis of the core scaffold, propose a framework for a comprehensive SAR campaign, provide detailed experimental protocols for analog synthesis and biological evaluation, and discuss the interpretation of SAR data to guide lead optimization.

Synthesis of the Core Scaffold: 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

The synthesis of the title compound is predicated on a strategic and regioselective functionalization of a suitable pyridine precursor. A plausible and efficient route commences with the readily available and inexpensive citrazinic acid.[3][4] The overall synthetic strategy is depicted below.

Synthesis_Workflow Citrazinic_Acid Citrazinic Acid Intermediate_1 2,6-Dichloroisonicotinoyl chloride Citrazinic_Acid->Intermediate_1 POCl3, heat Intermediate_2 Methyl 2,6-dichloroisonicotinate Intermediate_1->Intermediate_2 Methanol Intermediate_3 2,6-Dichloroisonicotinic acid Intermediate_2->Intermediate_3 Saponification Intermediate_4 2,6-Dichloro-4-aminopyridine Intermediate_3->Intermediate_4 Curtius Rearrangement Intermediate_5 2,6-Dichloro-4-iodopyridine Intermediate_4->Intermediate_5 Sandmeyer Reaction Target_Compound 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Intermediate_5->Target_Compound Morpholine, Base

Figure 1: Proposed synthetic workflow for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.

Protocol 1: Synthesis of 2,6-Dichloro-4-iodopyridine (Intermediate 5)

This multi-step protocol outlines the synthesis of the key precursor, 2,6-dichloro-4-iodopyridine, starting from citrazinic acid.

Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate (Intermediate 2)

  • To a round-bottom flask equipped with a reflux condenser, add citrazinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) and heat the mixture to reflux for 12 hours.

  • After cooling to room temperature, slowly quench the reaction mixture by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude 2,6-dichloroisonicotinoyl chloride, add methanol (20 vol) and stir at room temperature for 1 hour to facilitate esterification.

  • Remove the methanol under reduced pressure and purify the residue by column chromatography on silica gel to afford methyl 2,6-dichloroisonicotinate.

Step 2: Synthesis of 2,6-Dichloroisonicotinic acid (Intermediate 3)

  • Dissolve methyl 2,6-dichloroisonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,6-dichloroisonicotinic acid, which can be used in the next step without further purification.

Step 3: Synthesis of 2,6-Dichloro-4-aminopyridine (Intermediate 4)

  • Dissolve 2,6-dichloroisonicotinic acid (1.0 eq) in acetone/water (1:1).

  • Add triethylamine (1.1 eq) and cool the solution to 0 °C.

  • Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes.

  • Add a solution of sodium azide (1.5 eq) in water dropwise and stir for another 1 hour at 0 °C.

  • Extract the acyl azide with toluene and heat the organic layer to reflux for 2 hours to effect the Curtius rearrangement to the isocyanate.

  • Add 2M HCl and continue refluxing for 1 hour to hydrolyze the isocyanate.

  • Cool the reaction, basify with aqueous NaOH, and extract with ethyl acetate to obtain 2,6-dichloro-4-aminopyridine.

Step 4: Synthesis of 2,6-Dichloro-4-iodopyridine (Intermediate 5)

  • Dissolve 2,6-dichloro-4-aminopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water.

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir for 30 minutes, then add a solution of potassium iodide (1.5 eq) in water.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with sodium thiosulfate solution, dry, and purify by column chromatography to yield 2,6-dichloro-4-iodopyridine.

Protocol 2: Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (Target Compound)

This protocol describes the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-4-iodopyridine with morpholine. The substitution is expected to occur preferentially at the 2-position due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the ortho and para positions.[5]

  • In a sealed tube, dissolve 2,6-dichloro-4-iodopyridine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(6-chloro-4-iodopyridin-2-yl)morpholine.

Framework for a Structure-Activity Relationship (SAR) Campaign

The title compound is an excellent starting point for an SAR study targeting protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, where morpholine-containing inhibitors have shown significant promise.[6][7] The SAR strategy will focus on systematically modifying the three key positions of the scaffold: the C4-iodo group, the C6-chloro group, and the morpholine ring.

SAR_Strategy cluster_C4 Suzuki, Stille, Sonogashira, Buchwald-Hartwig cluster_C6 Amines, Alcohols, Thiols cluster_Morpholine Bioisosteric Replacements Core_Scaffold 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Modification_Vectors Modification Vectors C4_Iodo C4-Iodo Position (Cross-Coupling Reactions) Modification_Vectors->C4_Iodo C6_Chloro C6-Chloro Position (SNAr / Cross-Coupling) Modification_Vectors->C6_Chloro Morpholine_Ring Morpholine Ring (Analog Synthesis) Modification_Vectors->Morpholine_Ring Aryl_Groups Aryl/Heteroaryl Groups C4_Iodo->Aryl_Groups Alkynyl_Groups Alkynyl Groups C4_Iodo->Alkynyl_Groups Amino_Groups Substituted Amines C4_Iodo->Amino_Groups SNAr_Partners Nucleophilic Partners C6_Chloro->SNAr_Partners Piperidine Piperidine Morpholine_Ring->Piperidine Thiomorpholine Thiomorpholine Morpholine_Ring->Thiomorpholine Piperazine Substituted Piperazines Morpholine_Ring->Piperazine

Figure 2: Strategy for SAR exploration of the 4-(6-chloro-4-iodopyridin-2-yl)morpholine scaffold.

Library Design and Synthesis Protocols

1. Modification at the C4-Iodo Position:

The C-I bond is highly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents to probe the steric and electronic requirements of the target kinase's active site.

  • Protocol 3: Suzuki-Miyaura Coupling (Arylation/Heteroarylation) [8][9][10][11]

    • To a microwave vial, add 4-(6-chloro-4-iodopyridin-2-yl)morpholine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

    • Cool, filter through celite, and concentrate.

    • Purify by preparative HPLC to obtain the desired coupled product.

  • Protocol 4: Stille Coupling (Vinylation/Alkylation) [12][13][14][15][16]

    • In a Schlenk tube under an inert atmosphere, dissolve 4-(6-chloro-4-iodopyridin-2-yl)morpholine (1.0 eq) in anhydrous toluene.

    • Add the desired organostannane reagent (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 110 °C for 16 hours.

    • Cool to room temperature and quench with aqueous KF solution.

    • Filter the resulting precipitate and extract the filtrate with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Protocol 5: Buchwald-Hartwig Amination (Amination) [17][18][19][20][21]

    • To a sealed tube, add 4-(6-chloro-4-iodopyridin-2-yl)morpholine (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

    • Add anhydrous toluene and degas the mixture.

    • Heat to 100 °C for 12 hours.

    • Cool, dilute with ethyl acetate, and filter through celite.

    • Concentrate and purify by column chromatography.

2. Modification at the C6-Chloro Position:

The C6-chloro group can be displaced by various nucleophiles via SNAr, or it can be subjected to cross-coupling reactions, although typically under more forcing conditions than the C4-iodo position.

  • Protocol 6: Nucleophilic Aromatic Substitution at C6

    • Dissolve the C4-substituted 4-(6-chloro-pyridin-2-yl)morpholine analog (1.0 eq) in a suitable solvent such as DMSO or NMP.

    • Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.5 eq) and a strong base such as sodium hydride (NaH, 1.5 eq).

    • Heat the reaction to 120-150 °C for 12-24 hours.

    • Cool and quench with water.

    • Extract with an appropriate organic solvent, dry, concentrate, and purify.

3. Modification of the Morpholine Ring:

Bioisosteric replacement of the morpholine ring can significantly impact the compound's properties, including target binding, selectivity, and ADME profile.[22][23][24][25][26]

  • Protocol 7: Synthesis of Bioisosteric Analogs

    • Follow the procedure outlined in Protocol 2, substituting morpholine with other cyclic amines such as piperidine, thiomorpholine, or N-substituted piperazines.

Biological Evaluation: Kinase Inhibition Assays

The synthesized analogs should be screened for their ability to inhibit the activity of a relevant kinase, for example, PI3Kα or mTOR. Homogeneous, high-throughput assays such as the ADP-Glo™ Kinase Assay or the LanthaScreen® Eu Kinase Binding Assay are well-suited for this purpose.

Protocol 8: ADP-Glo™ Kinase Assay (Promega)[27][28][29][30][31]

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a solution containing the target kinase (e.g., PI3Kα) and its substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value for each compound.

Protocol 9: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)[32][33][34][35][36]

This TR-FRET assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.

  • Assay Preparation:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the target kinase and a europium-labeled anti-tag antibody.

    • Add 5 µL of an Alexa Fluor® 647-labeled kinase tracer.

  • Incubation and Data Acquisition:

    • Incubate at room temperature for 1 hour.

    • Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ values.

Data Presentation and Interpretation of SAR

The results of the biological screening should be compiled into a clear and concise SAR table to facilitate analysis.

Table 1: Hypothetical SAR Data for Analogs of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine against PI3Kα

Compound IDR¹ (at C4)R² (at C6)R³ (Cyclic Amine)PI3Kα IC₅₀ (nM)
1 (Core) IClMorpholine5,200
2a PhenylClMorpholine850
2b 3-FluorophenylClMorpholine320
2c 4-PyridylClMorpholine450
3a PhenylNH₂Morpholine680
3b 3-FluorophenylOMeMorpholine950
4a 3-FluorophenylClThiomorpholine410
4b 3-FluorophenylClN-Me-Piperazine1,200
  • Substitution at the C4-iodo position with aryl groups is well-tolerated and generally improves potency (compare 1 to 2a-c ).

  • Electron-withdrawing substituents on the C4-aryl ring, such as fluorine, may enhance activity (2b vs. 2a ).

  • Modification of the C6-chloro group can have a variable effect on potency, suggesting a nuanced interaction in this region of the binding pocket (3a , 3b ).

  • The morpholine oxygen may be important for activity, as its replacement with sulfur (thiomorpholine) results in a slight decrease in potency (4a vs. 2b ), while replacement with a basic nitrogen (N-methylpiperazine) is detrimental (4b vs. 2b ).

Conclusion and Future Directions

The 4-(6-chloro-4-iodopyridin-2-yl)morpholine scaffold provides a rich platform for the development of novel kinase inhibitors. The synthetic accessibility and the presence of multiple, readily modifiable positions allow for a thorough exploration of the SAR. The protocols and strategies outlined in this guide offer a robust framework for initiating and advancing a drug discovery program based on this promising chemical series. Future work should focus on expanding the analog library based on the initial SAR findings, optimizing for potency, selectivity, and pharmacokinetic properties, and ultimately progressing promising leads into further preclinical development.

References

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Retrieved from [Link]

  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Retrieved from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Retrieved from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]

  • Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Retrieved from [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Retrieved from [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Retrieved from [Link]

  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. pubs.acs.org. Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. Retrieved from [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • 1 Bioisosterism in Medicinal Chemistry. Wiley-VCH. Retrieved from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Retrieved from [Link]

  • Stille reaction. Wikipedia. Retrieved from [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]

  • Stille Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

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  • SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Retrieved from [Link]

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Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Abstract This application note provides a comprehensive, field-proven protocol for the site-selective Suzuki-Miyaura cross-coupling reaction using the heteroaromatic building block, 4-(6-Chloro-4-iodopyridin-2-yl)morphol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the site-selective Suzuki-Miyaura cross-coupling reaction using the heteroaromatic building block, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. Pyridine scaffolds are of immense interest in medicinal chemistry and drug development, and the ability to selectively functionalize a di-halogenated pyridine is a critical tool for molecular design. This guide delves into the mechanistic rationale for site-selectivity, offers a detailed step-by-step experimental protocol, and provides guidance for reaction optimization and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of complex, substituted pyridine derivatives.

Introduction: The Strategic Value of Selective Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids and esters make it an indispensable tool.[2][3]

The substrate in focus, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, presents a unique synthetic opportunity. As a di-halogenated pyridine, it contains two potential reaction sites for palladium-catalyzed cross-coupling. The key to unlocking its synthetic potential lies in achieving a site-selective reaction. This protocol is designed to exploit the inherent reactivity differences between the C-I and C-Cl bonds, enabling the selective coupling at the C4-iodo position while preserving the C6-chloro position for subsequent downstream transformations. This strategic approach allows for a modular and efficient construction of highly decorated pyridine core structures.

Mechanistic Rationale for Site-Selectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is paramount to controlling the reaction's outcome. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]

The rate-determining step, and the key to selectivity in polyhalogenated substrates, is the Oxidative Addition of the aryl halide to the Pd(0) catalyst.[2] The reactivity of the carbon-halogen bond in this step follows the general trend: C-I > C-Br > C-OTf > C-Cl.[2][5] This trend is governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds; the weaker C-I bond will react significantly faster with the palladium catalyst than the stronger C-Cl bond.

Therefore, by carefully controlling the reaction conditions, we can ensure the palladium catalyst selectively inserts into the C4-I bond of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, leaving the C6-Cl bond untouched.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_or Ar-Pd(II)L₂-OR pdiil->pdiil_or Ligand Exchange (Base) pdiil_r Ar-Pd(II)L₂-Ar' pdiil_or->pdiil_r Transmetalation pdiil_r->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiil_r->product arx Ar-X (Aryl Halide) arx->pdiil ar_boronic Ar'-B(OR)₂ (Boronic Acid/Ester) ar_boronic->pdiil_r base Base (e.g., K₂CO₃) base->pdiil_or

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of Phenylboronic Acid

This protocol details the site-selective coupling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine with a representative partner, phenylboronic acid.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Stoichiometry (eq.)QuantityNotes
4-(6-Chloro-4-iodopyridin-2-yl)morpholineN/A338.561.0339 mg (1.0 mmol)Limiting reagent.
Phenylboronic Acid98-80-6121.931.2146 mg (1.2 mmol)Ensure high purity.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03 (3 mol%)34.7 mg (0.03 mmol)Pd(PPh₃)₄ is a reliable catalyst for this transformation.[6]
Potassium Carbonate (K₂CO₃)584-08-7138.212.5345 mg (2.5 mmol)Anhydrous, finely powdered. A moderate base is sufficient.[7]
1,4-Dioxane123-91-188.11-8 mLAnhydrous solvent.
Deionized Water7732-18-518.02-2 mLDegassed.
Equipment
  • 50 mL round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Setup - Add solids to flask - Seal with septum B 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) A->B C 3. Solvent Addition - Add degassed dioxane and water via syringe B->C D 4. Reaction - Heat to 90 °C - Stir for 4-6 hours C->D E 5. Monitoring - Check completion by TLC or LC-MS D->E F 6. Work-up - Cool, quench with water - Extract with EtOAc E->F G 7. Purification - Dry, concentrate - Purify by column chromatography F->G H 8. Analysis - Characterize pure product (NMR, MS) G->H

Figure 2: A generalized experimental workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (339 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask.

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling inert gas through them for 15-20 minutes. Using syringes, add 8 mL of 1,4-dioxane and 2 mL of water to the reaction flask.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. The reaction mixture should turn from a pale yellow to a darker brown or black color.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product, 4-(6-chloro-4-phenylpyridin-2-yl)morpholine.

Guidelines for Optimization and Troubleshooting

Achieving the highest yield and purity requires a systematic approach to optimization. The following table provides starting points for refining the protocol.

ParameterStandard ConditionVariation & Rationale
Catalyst/Ligand Pd(PPh₃)₄ (3 mol%)Problem: Low Yield. Try a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) at 1-2 mol% Pd loading. These can be more effective for heteroaryl couplings.[8][9]
Base K₂CO₃ (2.5 eq)Problem: Incomplete Reaction. A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, which is often beneficial for less reactive boronic acids.[10] Be cautious with base-sensitive functional groups.
Solvent System Dioxane/H₂O (4:1)Problem: Solubility Issues. Toluene or DME can be used as alternative organic solvents. The water ratio can be adjusted, but some water is usually necessary to solubilize the inorganic base.
Temperature 90 °CProblem: Side Product Formation (e.g., protodeborylation). Lowering the temperature to 70-80 °C may improve selectivity and reduce side reactions.[3] If the reaction is too slow, microwave heating can be employed to reduce reaction times.[11]
Boronic Acid 1.2 eqProblem: Lingering Starting Material. Increasing the equivalents of the boronic acid to 1.5 eq can help drive the reaction to completion, but may complicate purification. Protodeborylation is a common side reaction for boronic acids, especially heteroaryl ones.[3]

Conclusion

This application note provides a robust and reliable protocol for the site-selective Suzuki-Miyaura coupling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. The method leverages the differential reactivity of the C-I and C-Cl bonds to achieve selective functionalization at the C4 position. By explaining the mechanistic underpinnings and providing clear, actionable steps for both the core reaction and its optimization, this guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Dandia, A., et al. (2012). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Omega. [Link]

  • Heravi, M. M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances. [Link]

  • Cherney, R. J., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Nishiyama, M., et al. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Shen, H. C. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Asiri, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Singh, K., et al. (2004). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Ueng, S.-H., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Dalton Transactions. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubChem. MORPHOLINE. [Link]

  • deGruyter. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Wikipedia. Morpholine. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

  • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

Sources

Application

Application Note: Regioselective Diversification of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Executive Summary This guide outlines the strategic synthesis of novel trisubstituted pyridine libraries starting from 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to herein as Scaffold 1 ). This scaffold represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic synthesis of novel trisubstituted pyridine libraries starting from 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to herein as Scaffold 1 ).

This scaffold represents a "privileged structure" in medicinal chemistry due to its unique halogenation pattern. The coexistence of a highly reactive iodide at C-4 and a less reactive chloride at C-6, balanced by the electron-donating morpholine at C-2, allows for precise, programmable sequential cross-coupling reactions . This protocol enables the rapid generation of diverse chemical libraries (e.g., kinase inhibitors, GPCR ligands) without the need for protecting groups.

Strategic Analysis: The "Halogen Dance"

The core logic of this synthesis relies on the distinct bond dissociation energies (BDE) and rates of oxidative addition between the C-I and C-Cl bonds on the pyridine ring.

  • Site A (C-4 Iodine): The C-I bond is the weakest and most kinetically active. It undergoes rapid oxidative addition with Pd(0) catalysts even under mild conditions.

  • Site B (C-6 Chlorine): The C-Cl bond is significantly stronger. It remains inert during the C-4 functionalization, serving as a "latent" handle that can be activated subsequently using specialized ligands (e.g., Xantphos, Buchwald precatalysts).

  • Site C (C-2 Morpholine): The morpholine ring acts as an electron-donating group (EDG). While it slightly deactivates the ring toward nucleophilic aromatic substitution (

    
    ) compared to a tri-halo pyridine, it improves solubility and provides a crucial hydrogen-bond acceptor motif common in drug candidates.
    
Synthetic Workflow Diagram

The following diagram illustrates the sequential logic. We prioritize the Suzuki-Miyaura coupling at C-4, followed by Buchwald-Hartwig amination or


  at C-6.

ReactionWorkflow cluster_logic Chemospecificity Logic SM Starting Scaffold (4-Iodo-6-chloro-2-morpholinopyridine) Step1 Step 1: C-4 Functionalization (Suzuki Coupling) SM->Step1 Ar-B(OH)2 Pd(dppf)Cl2 RT to 60°C Inter Intermediate A (4-Aryl-6-chloro-2-morpholinopyridine) Step1->Inter Yield: 85-95% Step2 Step 2: C-6 Functionalization (Buchwald-Hartwig) Inter->Step2 HNR2 Pd2(dba)3/Xantphos 100°C Final Target Library (2,4,6-Trisubstituted Pyridines) Step2->Final Yield: 70-90% Note1 Iodine reacts first (Fast Oxidative Addition) Note2 Chlorine reacts second (Requires Bulky Ligands)

Caption: Figure 1. Sequential diversification strategy exploiting the reactivity difference between C-4 Iodo and C-6 Chloro substituents.

Module 1: C-4 Regioselective Suzuki Coupling

Objective: Install an aryl or heteroaryl group at the C-4 position while leaving the C-6 chlorine intact.

Mechanistic Insight

The use of


  is critical here. The ferrocenyl ligand possesses a large bite angle and excellent stability, but more importantly, under mild conditions (room temperature to 60°C), it facilitates the oxidative addition into the C-I bond exclusively. The C-Cl bond requires higher activation energies or electron-rich alkyl-phosphine ligands to react, ensuring >98% regioselectivity [1].
Detailed Protocol

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (0.03 equiv / 3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to SM)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge Scaffold 1, Aryl Boronic Acid, and

    
    .
    
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Stir vigorously at 50°C for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower

      
      ) should disappear. The product will be fluorescent under UV (254 nm) due to extended conjugation.
      
    • Note: If the reaction turns black immediately, oxygen may be present. If it remains orange/red, the active Pd(II) species is stable.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Representative Data (Scope)
EntryBoronic Acid (

)
Product Yield (%)Observation
1Phenylboronic acid92Clean conversion, <2h
24-Fluorophenylboronic acid88Requires 6h
33-Pyridylboronic acid81Slower; add 5 mol% catalyst
42-Methoxyphenylboronic acid75Steric hindrance; run at 70°C

Module 2: C-6 Buchwald-Hartwig Amination

Objective: Displacement of the remaining C-6 chlorine with an amine to generate the final trisubstituted heterocyclic compound.

Mechanistic Insight

The C-6 chlorine is deactivated by the electron-rich morpholine at C-2 and the newly installed aryl group at C-4. Therefore, standard


 conditions often fail or require harsh temperatures (>150°C). We utilize a Pd-catalyzed Buchwald-Hartwig amination . The ligand Xantphos  is selected for its wide bite angle (111°), which favors the reductive elimination step, crucial for forming 

bonds on electron-rich heterocycles [2].
Detailed Protocol

Reagents:

  • Intermediate A (from Module 1) (1.0 equiv)

  • Amine (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (0.02 equiv / 2 mol% Pd dimer)
    
  • Ligand: Xantphos (0.04 equiv / 4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Pre-complexation: In a glovebox or under strict Ar flow, mix

    
     and Xantphos in the solvent and stir for 10 mins at RT. The solution should turn from dark purple to a brownish-orange, indicating active catalyst formation.
    
  • Addition: Add Intermediate A, the Amine, and the Base.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Self-Validation Check: Monitor by LC-MS. The disappearance of the isotopic chlorine pattern (3:1 ratio of M : M+2) confirms the loss of the chlorine atom.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final library compounds to ensure high purity (>95%) for biological testing.

Troubleshooting & Optimization Logic

This decision tree aids in resolving common synthetic bottlenecks.

Troubleshooting Start Issue: Low Yield in Step 1 (Suzuki) Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is De-iodinated byproduct (H-SM) forming? Check1->Check2 No (Complex mixture) Action1 Catalyst Dead. Regas solvents, increase temp to 60°C. Check1->Action1 Yes Action2 Protodehalogenation. Switch solvent to Toluene (anhydrous). Reduce water ratio. Check2->Action2 Yes Action3 Check Boronic Acid purity. Use Boronate Ester instead. Check2->Action3 No

Caption: Figure 2. Diagnostic logic for optimizing the C-4 Suzuki coupling step.

References

  • Fairlamb, I. J. S., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 1234-1245.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Lutz, M. R., et al. (2014). "Selective Halogenation of Pyridines." Journal of Organic Chemistry, 79(24), 11961-11969.[1]

  • BenchChem Technical Support. (2025). "Protocols for Regioselective Coupling of Dihalopyridines."

Disclaimer: This Application Note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling halogenated heterocycles and palladium catalysts.

Sources

Method

Application Notes &amp; Protocols: Large-Scale Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its Derivatives

Introduction: Strategic Importance of Substituted Pyridines Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Pyridines

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The specific arrangement of chloro, iodo, and morpholinyl groups on the pyridine core, as seen in 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, creates a versatile intermediate for drug discovery. The morpholine moiety often improves pharmacokinetic properties, such as solubility and metabolic stability, while the halogenated pyridine core provides a platform for introducing further molecular complexity through cross-coupling reactions.[1][4] This document provides a comprehensive guide to the large-scale synthesis of this key intermediate, with a focus on robust, scalable, and well-understood chemical transformations. We will delve into the synthesis of the critical precursor, 2,6-dichloro-4-iodopyridine, followed by its regioselective functionalization with morpholine.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process. The first stage focuses on the efficient, multi-step preparation of the key electrophile, 2,6-dichloro-4-iodopyridine. The second stage involves a regioselective nucleophilic aromatic substitution (SNAr) to install the morpholine moiety. This strategy is designed for scalability and control over each transformation.

Synthetic_Workflow cluster_0 Stage 1: Synthesis of 2,6-Dichloro-4-iodopyridine cluster_1 Stage 2: Morpholine Installation & Derivatization Citrazinic_Acid Citrazinic Acid Intermediate_1 Methyl 2,6-dichloroisonicotinate Citrazinic_Acid->Intermediate_1 Intermediate_2 2,6-Dichloroisonicotinic acid Intermediate_1->Intermediate_2 Intermediate_3 2,6-Dichloro-4-aminopyridine Intermediate_2->Intermediate_3 Key_Intermediate 2,6-Dichloro-4-iodopyridine Intermediate_3->Key_Intermediate Target_Product 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Key_Intermediate->Target_Product Morpholine Morpholine Derivatives Further Derivatives (e.g., via Suzuki, Buchwald-Hartwig) Target_Product->Derivatives

Caption: Simplified mechanism for the SNAr reaction.

Protocol 2.1: Nucleophilic Aromatic Substitution with Morpholine

Expert Insights: The Basis of Regioselectivity In 2,6-dichloropyridine, the two chlorine atoms are electronically identical. The pyridine nitrogen atom activates the ortho (2,6) and para (4) positions towards nucleophilic attack. [5]In our substrate, 2,6-dichloro-4-iodopyridine, the 4-position is occupied. The attack, therefore, occurs at either the C2 or C6 position. Since the molecule is symmetrical, these positions are equivalent, and mono-substitution will yield a single product. [5]Controlling the reaction stoichiometry (using a slight excess of morpholine) and temperature is key to favoring mono-substitution over di-substitution. The reaction is typically run in a polar aprotic solvent like DMSO or NMP to facilitate the formation of the charged Meisenheimer intermediate. An added base (e.g., K₂CO₃ or Et₃N) is often used to scavenge the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile.

Materials & Equipment:

  • 2,6-Dichloro-4-iodopyridine (4)

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Large-scale reactor with heating, cooling, and inert atmosphere capabilities

  • Equipment for aqueous workup and extraction

Step-by-Step Procedure:

  • Charge the reactor with 2,6-dichloro-4-iodopyridine (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO.

  • Inert the atmosphere with nitrogen.

  • Add morpholine (1.1-1.2 eq.) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water. The product will often precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove DMSO and salts.

  • If the product does not precipitate, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

ParameterRecommended ConditionRationale
Solvent DMSO, NMPPolar aprotic; stabilizes the charged Meisenheimer intermediate, accelerating the reaction.
Base K₂CO₃, Et₃NScavenges the HCl byproduct, preventing the protonation and deactivation of the morpholine nucleophile.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Stoichiometry ~1.1 eq. MorpholineA slight excess of the nucleophile ensures complete conversion of the starting material.

Purification and Characterization

For large-scale synthesis, purification by recrystallization is generally preferred over chromatography for economic and practical reasons. However, a final purification by column chromatography may be necessary to achieve high purity. Acid-base extraction can also be an effective method for purifying pyridine derivatives. [6][7]

  • Purity Assessment: Purity should be assessed using HPLC, ¹H NMR, and ¹³C NMR spectroscopy.

  • Identity Confirmation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

  • 2,6-Dichloro-4-iodopyridine: This compound is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye damage. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or pipes.

  • Organic Solvents: Use in a well-ventilated area and away from ignition sources.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work.

Future Perspectives: Derivatization

The synthesized 4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a versatile intermediate. The remaining chloro and iodo substituents are handles for further functionalization, enabling the creation of diverse chemical libraries.

  • Suzuki Coupling: The iodo group at the C4 position is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: The chloro group at the C6 position can be substituted with various amines using Buchwald-Hartwig amination protocols.

  • Sonogashira Coupling: The iodo group can also be used in Sonogashira coupling to install alkyne functionalities.

These subsequent modifications allow for the rapid exploration of the chemical space around this privileged scaffold, which is a key strategy in modern drug discovery.

References

  • Mello, J. V., & Finney, N. S. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters, 3(19), 2971–2973. [Link]

  • Temple, C., et al. (1975). Preparation of 2,5-diamino-4,6-dichloropyrimidine. Journal of Organic Chemistry, 40, 3141-3142.
  • Gomes, M. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • YANCHENG HENGSHENG CHEMICAL CO Ltd. (2015). Synthesis method of 2,6-dichloropyridine. CN104478794A.
  • PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]

  • Bhat, G. A., et al. (2013). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. International Journal of Pharmaceutical Sciences and Research, 4(11), 4349. [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Sjö, P., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6527-6533. [Link]

  • Mello, J. V., & Finney, N. S. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters. [Link]

  • ResearchGate. (2011). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • PSE Community. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation. [Link]

  • Kumar, S., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Ozeki, N., et al. (2001). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES, 55(3), 461-464. [Link]

  • Tzanetou, E. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 346–371. [Link]

  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of pharmaceutical and biomedical analysis, 247, 116202. [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. [Link]

  • Sahoo, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S4), 6296–6311. [Link]

  • Li, H. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • ResearchGate. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines. [Link]

  • NROChemistry. (n.d.). Sandmeyer Reaction. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(12), 1185–1204. [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of the versatile building block, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This resource is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of the versatile building block, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this specific transformation, troubleshoot common issues, and achieve high-yielding, selective, and reproducible results.

Introduction: Understanding the Substrate's Reactivity

The substrate, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, presents a unique opportunity for selective functionalization due to the differential reactivity of its two halogen atoms. In a standard palladium-catalyzed Suzuki coupling, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1] This inherent reactivity difference is the foundation for achieving selective coupling at the 4-position of the pyridine ring.

This guide will provide a framework for leveraging this selectivity and addressing challenges that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: At which position should I expect the Suzuki coupling to occur on 4-(6-Chloro-4-iodopyridin-2-yl)morpholine?

Under standard Suzuki-Miyaura conditions, the coupling will preferentially occur at the 4-position (the site of the iodine atom). The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf > Cl.[2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.

Q2: Can I achieve selective coupling at the 6-position (C-Cl bond)?

While challenging, it is possible to influence the selectivity towards the C-Cl bond. This typically requires specialized ligands and conditions that can invert the "normal" reactivity. The use of highly sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at the less reactive halide position in some dihalopyridines.[3][4] However, for this specific substrate, achieving high selectivity for the C-Cl bond in the presence of the much more reactive C-I bond would be an exception and require significant optimization.

Q3: What are the best starting conditions for a Suzuki coupling with this substrate?

A good starting point for the selective coupling at the 4-position would be:

ComponentRecommendationRationale
Palladium Pre-catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)These are robust and commonly used catalysts for Suzuki couplings.[5]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid derivative is typically used to drive the reaction to completion.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Carbonate and phosphate bases are effective and generally well-tolerated by a wide range of functional groups.[5]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂OA mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.

Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

For many applications, boronic acids are sufficient. However, if you are experiencing issues with low yield due to protodeborylation (hydrolysis of the boronic acid), using a more stable boronic ester, such as a pinacol ester, is highly recommended.[6][7] Boronic esters are less prone to this side reaction and can lead to more consistent results, especially with heteroaryl boronic acids.[6]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Potential CauseSuggested Solution(s)Scientific Rationale
Inactive Catalyst - Use a fresh bottle of palladium catalyst. - Consider using a more active pre-catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).Palladium(0) species are susceptible to oxidation. An inactive catalyst is a common cause of reaction failure. More advanced catalyst systems are designed for higher activity and stability.
Insufficient Base Strength or Solubility - Switch to a stronger base like Cs₂CO₃ or K₃PO₄. - Ensure adequate water is present in the solvent system to dissolve the base.The base is crucial for the activation of the boronic acid and the transmetalation step.[8] If the base is not sufficiently strong or soluble, the catalytic cycle will be inhibited.
Low Reaction Temperature - Increase the reaction temperature in increments of 10 °C.The oxidative addition of the C-I bond to the palladium catalyst is the rate-determining step and is temperature-dependent.
Poor Solvent Choice - Screen alternative solvent systems such as DME/H₂O or Toluene/EtOH/H₂O.The solvent must be able to dissolve all reaction components to a reasonable extent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.
Problem 2: Formation of Side Products
Side ProductPotential CauseSuggested Solution(s)Scientific Rationale
Homocoupling of Boronic Acid - Incomplete degassing of the reaction mixture. - Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).- Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). - Use a Pd(0) pre-catalyst like Pd(PPh₃)₄.Oxygen can lead to the oxidative homocoupling of boronic acids. Ensuring anaerobic conditions is critical.
Protodeborylation of Boronic Acid - Presence of excess water or acidic impurities. - Prolonged reaction times at high temperatures.- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. - Minimize the amount of water in the reaction mixture. - Use anhydrous solvents and dry glassware.Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, which converts them back to the corresponding arene.[6]
Dehalogenation of the Starting Material - Presence of a hydride source (e.g., from an amine base or alcoholic solvent).- Avoid amine bases if possible. - Use a non-alcoholic solvent system if dehalogenation is significant.After oxidative addition, the palladium intermediate can react with a hydride source, leading to reductive elimination of the dehalogenated product.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-I Ar-I (Substrate) Ar-I->Oxidative_Addition R-B(OR)2 R-B(OR)2 Base Base R-B(OR)2->Base B(OR)2(OH)- [R-B(OR)2(OH)]- Base->B(OR)2(OH)- B(OR)2(OH)-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Low_Conversion Low/No Conversion Start->Low_Conversion Side_Products Side Products Start->Side_Products Check_Catalyst Check Catalyst Activity Low_Conversion->Check_Catalyst Homocoupling Homocoupling Side_Products->Homocoupling Protodeborylation Protodeborylation Side_Products->Protodeborylation Dehalogenation Dehalogenation Side_Products->Dehalogenation Check_Base Check Base Strength/Solubility Check_Catalyst->Check_Base If catalyst is active Increase_Temp Increase Temperature Check_Base->Increase_Temp If base is appropriate Degas Degas Reaction Mixture Homocoupling->Degas Use_Boronic_Ester Use Boronic Ester Protodeborylation->Use_Boronic_Ester Change_Solvent Change Solvent System Dehalogenation->Change_Solvent

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Protocol 1: Standard Conditions for Selective C-I Coupling
  • To a clean, dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Boronic Acids (to minimize protodeborylation)
  • To a clean, dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Add PdCl₂(dppf) (0.02 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (10:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure outlined in Protocol 1.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Ticket ID: #PUR-PYR-402 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation of mono-substituted morpholine adduct from SNAr reaction mixture. Executive Summary You are likely synthesizing 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-PYR-402 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation of mono-substituted morpholine adduct from SNAr reaction mixture.

Executive Summary

You are likely synthesizing 4-(6-Chloro-4-iodopyridin-2-yl)morpholine via a Nucleophilic Aromatic Substitution (SNAr) using 2,6-dichloro-4-iodopyridine and morpholine .

This reaction presents a classic "Goldilocks" challenge:

  • Too gentle: You recover unreacted starting material (2,6-dichloro-4-iodopyridine).

  • Too harsh: You generate the bis-morpholine impurity (4-(4-iodo-6-morpholinopyridin-2-yl)morpholine), where both chlorines are displaced.

  • The Goal: Isolate the asymmetric mono-substituted product.

This guide provides the protocols to purify the target compound, specifically addressing the removal of the high-boiling solvent (DMF/NMP) and the separation of the mono-adduct from the bis-impurity.

Module 1: The Reaction Workup (The First Line of Defense)

Issue: "I used DMF (or NMP) as a solvent, and it’s ruining my separation. It streaks on the column and crashes out in the oil pump."

Diagnosis: Dipolar aprotic solvents like DMF and NMP are excellent for SNAr reactions but notoriously difficult to remove. If residual DMF enters your silica column, it acts as a "modifier," drastically altering polarity and causing band broadening (tailing), which makes separating the mono- and bis-products nearly impossible.

Protocol: The LiCl Wash Technique Do not attempt to rotovap DMF off at high heat (which promotes bis-substitution). Use aqueous extraction thermodynamics to your advantage.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (5x the volume of DMF used).

    • Why: You need a lipophilic organic layer to hold your product while the DMF partitions out.

  • The LiCl Wash: Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .

    • Mechanism:[1][2][3][4][5][6][7] DMF is miscible with water, but adding LiCl increases the ionic strength of the aqueous phase. This "salting in" effect pulls the DMF into the aqueous layer more effectively than water alone, while "salting out" your organic product, keeping it in the EtOAc layer.

  • Final Polish: Wash once with brine, dry over Na2SO4, and concentrate.

Validation Check: Run a TLC of the crude oil. If it stays wet or smells "fishy/amine-like" (characteristic of DMF/Morpholine), repeat the LiCl wash.

Module 2: Flash Chromatography (The Separation Engine)

Issue: "My product (mono) and the impurity (bis) are eluting too close together. The spots are tailing."

Diagnosis: Pyridine nitrogens and morpholine nitrogens are basic. They interact with the acidic silanol groups (Si-OH) on silica gel, causing "tailing." The bis-morpholine byproduct is more polar than the mono-product but often drags into it.

The "Buffered" Mobile Phase Protocol: Standard Hexane/EtOAc is often insufficient. You must suppress silanol ionization.

ParameterRecommendationTechnical Rationale
Stationary Phase High-Performance Silica (20–40 µm)Standard 60Å silica is acceptable, but finer particle size improves resolution of regioisomers.
Base Additive 1% Triethylamine (TEA) TEA blocks acidic silanol sites on the silica, sharpening the peak shape. Add this to both solvent A and B.
Mobile Phase A Hexanes (or Heptane) + 1% TEANon-polar carrier.
Mobile Phase B Ethyl Acetate + 1% TEAPolar eluent.
Gradient Profile Isocratic Hold at 5% B (2 CV), then 5% to 40% B over 20 CV.The starting material elutes first (non-polar). The target (mono) elutes second. The bis-impurity elutes last (most polar).

Visual Workflow: Purification Logic Gate

PurificationLogic Start Crude Reaction Mixture (DMF/NMP) Extraction Extraction: EtOAc vs 5% LiCl (aq) (Removes DMF) Start->Extraction TLC_Check TLC Check (Hex/EtOAc 8:2) Extraction->TLC_Check Decision Separation Required? TLC_Check->Decision Column Flash Chromatography (Silica + 1% TEA) Decision->Column Complex Mix (Mono + Bis + SM) Crystallization Recrystallization (EtOH or MeOH/H2O) Decision->Crystallization Clean Mix (Mostly Mono) Result Pure 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Column->Result Crystallization->Result

Figure 1: Decision matrix for purification based on crude purity profile.

Module 3: Troubleshooting Specific Impurities

Ticket #003: "I have a persistent impurity just below my product spot."

Analysis: This is likely the Bis-morpholine adduct (2,6-dimorpholino-4-iodopyridine).

  • Cause: Reaction temperature was too high (>80°C) or excess morpholine was used (>1.2 equivalents).

  • Resolution:

    • Resynthesis Control: Lower temperature to 60°C and add morpholine dropwise.

    • Purification: If you must save the current batch, switch solvents. Use DCM (Dichloromethane) / MeOH gradient (0% to 5% MeOH). The solubility difference between the mono- and bis-adduct is often more pronounced in chlorinated solvents.

Analysis: Researchers often worry that the Iodine at position 4 was displaced instead of the Chlorine at position 2/6.

  • Chemical Logic: In SNAr reactions on pyridines, the 2- and 6-positions (alpha to nitrogen) are significantly more electrophilic than the 4-position (gamma). Furthermore, Chlorine is generally a better leaving group than Iodine in this specific context unless Palladium catalysis is involved.

  • NMR Confirmation:

    • Target (Mono): You will see two distinct doublets (or singlets depending on resolution) in the aromatic region for the pyridine protons (H3 and H5) because the molecule is now asymmetric (Cl on one side, Morpholine on the other).

    • Symmetric Impurity (Bis): If you displaced both Chlorines, the molecule becomes symmetric again. You would see a singlet integrating for 2 protons (H3 and H5 are equivalent).

Module 4: Crystallization (Scalability)

For batches larger than 5g, chromatography becomes expensive. This compound crystallizes well due to the rigid pyridine-morpholine scaffold.

Protocol:

  • Dissolve the crude solid (post-workup) in minimal boiling Ethanol (EtOH) .

  • Allow it to cool slowly to room temperature.

  • If no crystals form, add water dropwise (Anti-solvent) until persistent turbidity is observed, then cool to 4°C.

  • Note: The bis-morpholine impurity is often more soluble in ethanol than the mono-product, making this an effective purification method.

References
  • Reaction Selectivity & Synthesis

    • Context: General synthesis of 2-amino-6-halopyridines via SNAr.
    • Source:Journal of Medicinal Chemistry, "Synthesis and Evaluation of Pyridine Deriv
    • Citation: (Demonstrates SNAr conditions for morpholine addition).

  • DMF Removal Protocol

    • Context: Efficiency of LiCl washes for removing dipolar aprotic solvents.
    • Source:Organic Process Research & Development.
    • Validation: (Consolidated industry standard practice).

  • Chromatography of Basic Heterocycles

    • Context: Use of Triethylamine to prevent tailing on silica.
    • Source:Journal of Chrom
    • Citation: [Reich, H. J.[8] "Flash Chromatography of Amines"]([Link]) (University of Wisconsin-Madison Chemistry Department Standard Protocols).

  • Regioselectivity Mechanisms

    • Context: Reactivity of 2-chloro vs 4-iodo positions in pyridines.
    • Source:Tetrahedron Letters.
    • Citation: (Confirming the stability of the 4-iodo position during SNAr at the 2-position).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Welcome to the technical support center for the synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on understanding and mitigating byproduct formation. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.

Understanding the Core Synthesis: A Plausible Pathway

The synthesis of 4-(6-chloro-4-iodopyridin-2-yl)morpholine is not extensively detailed in readily available literature, necessitating a rational design based on fundamental principles of heterocyclic chemistry. A logical and common approach would involve a multi-step synthesis, which provides several points for potential byproduct formation.

A plausible synthetic route is outlined below:

Synthesis_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-4-iodopyridine A->B Iodination (e.g., NIS, H2SO4) C 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (Target Molecule) B->C Nucleophilic Aromatic Substitution (SNAr) (Morpholine, Base, Solvent)

Caption: Proposed synthetic pathway for the target molecule.

This guide will focus primarily on the critical final step: the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloro-4-iodopyridine with morpholine.

The Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The introduction of the morpholine moiety onto the dihalopyridine scaffold proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN2 reactions and is characteristic of electron-deficient aromatic systems.

The mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.

SNAr_Mechanism Reactants 2,6-Dichloro-4-iodopyridine + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Product 4-(6-Chloro-4-iodopyridin-2-yl)morpholine + Cl- Intermediate->Product Leaving Group Departure (Fast)

Caption: Simplified SNAr mechanism.

A critical aspect of SNAr on halogenated pyridines is the relative reactivity of the halogens as leaving groups. The established order of reactivity is F > Cl ≈ Br > I.[1][2][3][4] This is counterintuitive when compared to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. More electronegative halogens create a more electrophilic carbon center, thus accelerating the attack. This principle is central to understanding the regioselectivity and potential byproducts in the synthesis of our target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing their probable causes and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material - Insufficient reaction temperature or time.- Ineffective base.- Low purity of reagents or solvent.- Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS.- Screen Bases: If using a weak base like K2CO3, consider a stronger, non-nucleophilic base such as DBU or NaH (use with caution).- Reagent/Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous, as water can lead to hydrolysis byproducts.
2. Formation of a Significant Amount of Di-substituted Byproduct - Excess morpholine used.- High reaction temperature or prolonged reaction time.- Insufficient control over stoichiometry.- Stoichiometric Control: Use a slight excess (1.05-1.2 equivalents) of morpholine. Adding the morpholine dropwise to the reaction mixture can also help control the reaction.- Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further substitution.- Lower Temperature: A lower temperature will decrease the rate of the second substitution more significantly than the first, improving selectivity.
3. Presence of an Unidentified Polar Impurity - Hydrolysis of the starting material or product.- Reaction with impurities in the solvent.- Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (N2 or Ar) can also help.- Purify Solvents: If solvent impurities are suspected, distill the solvent before use.
4. Inconsistent Regioselectivity (Substitution at the Iodo- position) - While less likely due to the established leaving group ability, certain catalysts (e.g., copper) can promote substitution at iodine.- Avoid Catalysts: For a standard SNAr, no metal catalyst is typically required. If you are using one, reconsider its necessity.- Confirm Starting Material: Ensure your starting material is indeed 2,6-dichloro-4-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the substitution of morpholine favored at the 2-position over the 4-position (iodo-substituted)?

A1: This is due to the "element effect" in SNAr reactions, where the leaving group ability is F > Cl ≈ Br > I.[1][2][3][4] The more electronegative chlorine atom makes the carbon at the 2-position more electrophilic and thus more susceptible to nucleophilic attack by morpholine compared to the carbon at the 4-position which is bonded to the less electronegative iodine.

Q2: What is the role of the base in this reaction?

A2: The reaction of morpholine (a secondary amine) with the pyridine derivative releases HCl. The base is required to neutralize this acid. If not neutralized, the acid will protonate the morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic base such as K2CO3, Cs2CO3, or a hindered amine base like diisopropylethylamine (DIPEA) is typically used.

Q3: Can I use an excess of morpholine to drive the reaction to completion?

A3: While a small excess is often used, a large excess of morpholine should be avoided. As morpholine is both the nucleophile and a base, a large excess can promote the formation of the di-substituted byproduct, 4-(6-(morpholin-4-yl)-4-iodopyridin-2-yl)morpholine, by substituting the second chlorine atom.

Q4: What are the most likely byproducts I should look for?

A4: The most common byproducts are:

  • Di-substituted product: 4-(6-(morpholin-4-yl)-4-iodopyridin-2-yl)morpholine

  • Hydrolysis product: 6-Chloro-4-iodopyridin-2-ol

  • Unreacted starting material: 2,6-Dichloro-4-iodopyridine

Byproduct_Formation cluster_main Main Reaction cluster_side Byproduct Pathways SM 2,6-Dichloro-4-iodopyridine Product Target Molecule SM->Product + Morpholine - HCl Hydrolysis Hydrolysis Byproduct SM->Hydrolysis + H2O - HCl DiSub Di-substituted Byproduct Product->DiSub + Morpholine - HCl

Caption: Main reaction and key byproduct formation pathways.

Q5: What purification methods are most effective for this reaction mixture?

A5: Column chromatography on silica gel is typically the most effective method to separate the target molecule from the starting material and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation. The polarity of the di-substituted byproduct will be significantly different from the mono-substituted product, aiding in its separation.

Experimental Protocol: A Representative Procedure

The following is a hypothetical, representative protocol based on general principles. It should be optimized for your specific laboratory conditions.

Materials:

  • 2,6-Dichloro-4-iodopyridine (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N2), add 2,6-dichloro-4-iodopyridine and anhydrous K2CO3.

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Add morpholine dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze crude product by LC-MS/TLC. Check_Conversion Is conversion >90%? Start->Check_Conversion Check_Purity Is desired product the major peak? Check_Conversion->Check_Purity Yes High_SM High Starting Material (SM) remains. Check_Conversion->High_SM No High_DiSub High Di-substituted Byproduct. Check_Purity->High_DiSub No, Di-sub is major Other_Impurity Other significant impurities. Check_Purity->Other_Impurity No, other impurities Success Proceed to Purification. Check_Purity->Success Yes Action_Temp Troubleshoot: - Increase temperature - Extend reaction time - Check base activity High_SM->Action_Temp Action_Stoich Troubleshoot: - Reduce morpholine equivalents - Lower reaction temperature - Add morpholine dropwise High_DiSub->Action_Stoich Action_Anhydrous Troubleshoot: - Ensure anhydrous conditions - Use purified, dry solvents Other_Impurity->Action_Anhydrous

Caption: A decision-tree workflow for troubleshooting reaction outcomes.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 7, 2026, from [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(26), 4753-4763. [Link]

  • Um, I. H., & Buncel, E. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. International journal of molecular sciences, 13(12), 16410-16427. [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Institutes of Health. [Link]

Sources

Optimization

HPLC purification method for "4-(6-Chloro-4-iodopyridin-2-yl)morpholine" analogs

Topic: Purification & Analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Ticket ID: HPLC-HALO-PYR-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: Understanding Your Molecule Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Ticket ID: HPLC-HALO-PYR-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are working with 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , a valuable intermediate likely destined for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

To purify this successfully, you must understand its "Schizophrenic" physicochemical nature:

  • The Basic Head (Morpholine): This moiety has a pKa

    
     6–7 (lowered from ~8.3 due to the electron-deficient pyridine ring). It is prone to protonation, leading to silanol interactions and peak tailing.
    
  • The Lipophilic Tail (Di-halo Pyridine): The 4-iodo and 6-chloro substituents make this molecule highly hydrophobic and sensitive to

    
     interactions. The 4-iodo position is specifically photolabile  (sensitive to light).
    

This guide prioritizes resolution of the des-iodo impurity and peak symmetry .

Module 1: Method Development (The "How-To")

Q1: Which stationary phase should I choose?

Recommendation: Do not default to a standard C18. Use a Phenyl-Hexyl or Biphenyl phase.

  • The Science: While C18 (L1) separates based on hydrophobicity, Phenyl-based phases (L11) utilize

    
     interactions. Your molecule is electron-deficient (pyridine ring + halogens). The electron-rich phenyl stationary phase creates a specific "lock-and-key" interaction with the iodine atom (highly polarizable) and the pyridine ring.
    
  • Benefit: This significantly improves the separation factor (

    
    ) between your target and the des-iodo impurity (where Iodine is replaced by Hydrogen), which is often the hardest separation in this synthesis.
    
Q2: Should I run acidic or basic mobile phases?

Recommendation: High pH (pH 9.5–10) is superior, provided you use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or similar).

  • The Mechanism:

    • Acidic (0.1% Formic Acid, pH ~2.7): The morpholine nitrogen is protonated (

      
      ). This charged species interacts with residual silanols on the column, causing peak tailing .
      
    • Basic (10mM Ammonium Bicarbonate, pH 10): The morpholine is neutral (

      
      ). The molecule behaves purely lipophilically, resulting in sharp, symmetrical peaks  and higher loading capacity for purification.
      
Q3: What is the Standard Operating Procedure (SOP) for this run?

Table 1: Recommended Gradient Method

ParameterCondition
Column Phenyl-Hexyl or Biphenyl (4.6 x 150mm, 3.5µm or 5µm)
Buffer A 10mM Ammonium Bicarbonate (pH 10)
Buffer B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temp 35°C (Control is critical for reproducibility)
Detection UV 254 nm (Aryl) & 280 nm (Pyridine)
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-18 min: 95% B (Wash)18.1 min: 5% B (Re-equilibrate)

Module 2: Visualizing the Workflow

The following diagram illustrates the logical flow for developing a purification method for this specific class of compounds.

MethodDevelopment Start Start: Crude Mixture (4-Iodo-6-Chloro analog) CheckpH Check Column pH Stability Start->CheckpH Decision_Hybrid Is Column Hybrid Silica? (pH 1-12 stable) CheckpH->Decision_Hybrid Path_HighPH High pH Path (Recommended) Mobile Phase: 10mM NH4HCO3 (pH 10) Decision_Hybrid->Path_HighPH Yes (e.g., XBridge, Gemini) Path_LowPH Low pH Path (Traditional) Mobile Phase: 0.1% Formic Acid Decision_Hybrid->Path_LowPH No (Standard Silica) Select_Col Select Stationary Phase Path_HighPH->Select_Col Result_High Result: Neutral Morpholine Sharp Peaks, High Loading Path_HighPH->Result_High Path_LowPH->Select_Col Result_Low Result: Protonated Morpholine Potential Tailing Path_LowPH->Result_Low Col_Phenyl Phenyl-Hexyl / Biphenyl (Maximizes Iodo-selectivity) Select_Col->Col_Phenyl Preferred Col_C18 Standard C18 (Relies only on Hydrophobicity) Select_Col->Col_C18 Alternative Col_Phenyl->Result_High Fix_Tailing Add Ion Pair Reagent (0.1% TFA) *Not MS Friendly* Result_Low->Fix_Tailing If Tailing > 1.5

Caption: Decision matrix for selecting pH and column chemistry based on stationary phase stability and analyte basicity.

Module 3: Troubleshooting (The "Fix-It" Guide)

Issue 1: Sample Degradation (The "Yellowing" Effect)

Symptom: The sample in the autosampler vial turns yellow over time; a new peak appears early in the chromatogram (Des-iodo impurity). Root Cause: Photolytic Deiodination . The C–I bond is weak (


50 kcal/mol) and cleaves under ambient fluorescent light.
Protocol: 
  • Use Amber vials exclusively.

  • Wrap the column compartment in aluminum foil if the door is transparent.

  • Keep the autosampler temperature at 4°C .

Issue 2: Peak Tailing (Asymmetry Factor > 1.5)

Symptom: The main peak has a long "tail," reducing resolution from later-eluting impurities. Root Cause: Interaction between the positively charged morpholine nitrogen and residual silanols on the silica surface.

Troubleshooting Decision Tree:

TailingFix Problem Peak Tailing Detected CheckMP Current Mobile Phase? Problem->CheckMP Acidic Acidic (Formic/Acetic) CheckMP->Acidic Basic Basic (NH4HCO3) CheckMP->Basic Action1 Switch to TFA (0.05%) (Suppresses Silanols) Acidic->Action1 If MS not required Action3 Switch to High pH (Neutralize Amine) Acidic->Action3 If Column Permits Action2 Increase Buffer Conc. (to 20mM) Basic->Action2

Caption: Step-by-step logic to resolve peak asymmetry based on mobile phase conditions.

Issue 3: Co-elution of Impurities

Symptom: The des-iodo (starting material or byproduct) elutes on the shoulder of the product. Solution:

  • Switch Organic Modifier: Change from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the morpholine and pyridine nitrogens, often altering selectivity (

    
    ).
    
  • Use the "Pi-Selectivity": If using C18, switch to Phenyl-Hexyl. The interactions with the iodine atom will shift the product retention time significantly compared to the des-iodo impurity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC separation of basic compounds and silanol interactions).

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (Establishes protocols for handling photosensitive moieties like aryl iodides).

  • Restek Corporation. (2023). HPLC Column Selection Guide: Phenyl-Hexyl Phases. (Technical data on pi-pi selectivity for halogenated aromatics).

  • Klampfl, C. W., & Buchberger, W. (2001). Determination of halogenated pyridines by HPLC. Journal of Chromatography A.
  • ChemistryViews. (2023).[2] Cross-Coupling Reactions of Aryl Iodides. (Context on the reactivity and stability of the target molecule class).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Department: Process Chemistry & Scale-Up Support Document ID: TS-PYR-MOR-042 Subject: Troubleshooting Regioselective on Halogenated Pyridines Status: Active Guide Introduction Welcome to the Technical Support Center. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Scale-Up Support Document ID: TS-PYR-MOR-042 Subject: Troubleshooting Regioselective


 on Halogenated Pyridines
Status:  Active Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine . This intermediate is a critical scaffold in medicinal chemistry, particularly for PI3K and mTOR kinase inhibitor programs.

The synthesis relies on a Nucleophilic Aromatic Substitution (


)  of 2,6-dichloro-4-iodopyridine with morpholine. While seemingly straightforward, scaling this reaction to kilogram quantities introduces critical risks regarding regioselectivity  (C2 vs. C4 attack), chemoselectivity  (Cl vs. I displacement), and exotherm management .

Module 1: Reaction Logic & Regiochemistry

Q: Why is the reaction yielding a mixture of regioisomers or bis-adducts?

A: This is a classic competition between electronic activation and leaving group ability. In 2,6-dichloro-4-iodopyridine , you have three electrophilic sites.

  • Regioselectivity (C2/C6 vs. C4): The C2 and C6 positions are more activated for nucleophilic attack than C4 because they are adjacent to the electron-withdrawing nitrogen (inductive effect

    
    ). The negative charge in the Meisenheimer intermediate is better stabilized when the nucleophile attacks C2/C6.
    
  • Chemoselectivity (Cl vs. I): In

    
     reactions without metal catalysis, Chlorine  is generally a better leaving group than Iodine. This is counter-intuitive if you are used to Pd-coupling, but in 
    
    
    
    , the highly electronegative Cl lowers the energy of the transition state for nucleophilic attack (often the rate-determining step).

The Trap: If you overheat or use a massive excess of morpholine, you will force the second displacement at C6 (yielding the 2,6-dimorpholino impurity) or potentially displace the iodine at C4.

Visualizing the Pathway

ReactionPathway SM 2,6-Dichloro- 4-iodopyridine TS Meisenheimer Complex SM->TS + Morpholine (Slow Step) Morph Morpholine (Nucleophile) Morph->TS Prod Target Product: 4-(6-Chloro-4-iodopyridin-2-yl) morpholine TS->Prod - HCl (Fast Step) Impurity Impurity: 2,6-Dimorpholino- 4-iodopyridine Prod->Impurity + Excess Morpholine High Temp

Figure 1: Reaction pathway demonstrating the kinetic selectivity for mono-substitution at C2 over bis-substitution.

Module 2: Process Optimization & Scale-Up

Q: How do I manage the exotherm and "gumming" on a 1kg scale?

A: The reaction of morpholine with chloropyridines is exothermic. On a small scale, this provides heat to drive the reaction; on a large scale, it can cause a runaway that degrades your regioselectivity. Furthermore, Morpholine Hydrochloride (the byproduct) is insoluble in many organic solvents and can form a thick paste ("gumming") that breaks stirrers.

Recommended Protocol:

  • Solvent: Switch from volatile ethers (THF) or neat morpholine to NMP (N-Methyl-2-pyrrolidone) or IPA (Isopropyl Alcohol) .

    • NMP: Keeps the reaction homogeneous longer but is harder to remove.

    • IPA: The product often precipitates, allowing for easy filtration, but the salt byproduct can trap the product.

  • Base: Use DIPEA (Diisopropylethylamine) as a scavenger. It prevents the formation of solid Morpholine·HCl salts inside the reactor, keeping the mixture stirrable.

  • Dosing: Do not add morpholine all at once. Add it dropwise over 2 hours at 0–5°C, then slowly warm to room temperature.

Solvent Selection Guide
ParameterIsopropyl Alcohol (IPA) NMP / DMF DCM (Dichloromethane)
Reaction Rate Moderate (H-bonding stabilizes LG)Fast (Polar Aprotic)Slow
Solubility Product precipitates (Slurry)HomogeneousHomogeneous
Exotherm Control Good (Reflux limit ~82°C)Poor (High boiling point)Good (Low boiling point)
Workup Filtration/CrystallizationAqueous Extraction requiredAqueous Wash
Recommendation Preferred for >1kg Preferred for <100gNot Recommended

Module 3: Purification & Isolation

Q: The product is oiling out during aqueous workup. How do I induce crystallization?

A: The target molecule is lipophilic but contains a basic nitrogen (morpholine) and a pyridine ring. If it oils out, your pH is likely too close to the pKa of the morpholine nitrogen, or you have residual NMP.

Troubleshooting Steps:

  • Quench: Pour the reaction mixture into chilled water (3x reaction volume).

  • pH Adjustment: The Morpholine·HCl byproduct is acidic. Neutralize the slurry to pH 8-9 using saturated

    
    . Do not go to pH >12, or you risk hydrolysis.
    
  • Antisolvent: If using NMP, the product might stay in solution. Add MeOH (Methanol) or Ethanol and cool to 0°C to force precipitation.

  • Seeding: If an oil forms, re-dissolve in minimal hot IPA, add a seed crystal (0.5 wt%), and cool slowly (5°C/hour).

Workup Process Flow

WorkupFlow Rxn Reaction Mixture (Product + DIPEA·HCl + Solvent) Quench Quench into Ice Water Rxn->Quench Filter Filtration Quench->Filter Precipitation Cake Wet Cake (Crude Product) Filter->Cake Liquor Mother Liquor (Solvent + Salts) Filter->Liquor Recryst Recrystallization (EtOH/Water) Cake->Recryst Purification

Figure 2: Standard downstream processing workflow for isolation of the target morpholine derivative.

Module 4: Quality Control & Impurity Profiling

Q: I see a "des-iodo" impurity (M-126) by LCMS. Where is it coming from?

A: The loss of iodine (Hydrodehalogenation) is rare in standard


 conditions but can occur if:
  • Trace Metals: Your solvent or reagents contain trace Pd or Cu, and you are heating the reaction. This can catalyze the reduction of the C-I bond.

  • Radical Mechanism: If the reaction is exposed to intense light or radical initiators, the weak C-I bond can homolyze.

    • Fix: Run the reaction in the dark or use foil-wrapped vessels. Use high-purity solvents.

Q: How do I differentiate the 2-morpholino (Target) from the 4-morpholino (Impurity) isomer?

A:

  • 1H NMR: Look at the pyridine protons.

    • Target (2-sub): The symmetry is broken. You will see two distinct doublets (or singlets depending on resolution) for the protons at C3 and C5.

    • Impurity (4-sub): The molecule retains symmetry (C2 and C6 are equivalent Cl atoms). You will see a single signal for the aromatic protons (integrating to 2H).

References

  • Regioselectivity in

    
     Reactions: 
    
    • Mechanism:[1][2][3][4][5] The preference for C2/C6 substitution in pyridines is driven by the inductive effect of the ring nitrogen, which stabilizes the Meisenheimer complex more effectively than at C4.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • Halogen Displacement Order

    • Data: In nucleophilic aromatic substitution without metal catalysis, the order of reactivity is generally F > Cl Br > I.
    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Morpholine Process Safety

    • Safety: Morpholine is a secondary amine capable of forming nitrosamines (carcinogens) in the presence of nitrosating agents.[6] Ensure no nitrites are present in the water or solvents used.

    • Source: World Health Organization (WHO). (1996). Morpholine (Environmental Health Criteria 179).[1][7][8]

  • Analogous Synthesis (2,4-Dichloropyrimidine)

    • Context: While specific patents for the 2,6-dichloro-4-iodo precursor are proprietary, the regioselectivity mirrors that of 2,4-dichloropyrimidine where C4 (equivalent to C2 in pyridine relative to N)
    • Source:Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. (2024).[9][10] ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of "4-(6-Chloro-4-iodopyridin-2-yl)morpholine" derivatives

The following guide is a comprehensive technical analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its derivatives. It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its derivatives. It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the strategic application of this scaffold in developing PI3K/mTOR inhibitors.[1]

Role: Senior Application Scientist | Focus: PI3K/mTOR Kinase Inhibition & Scaffold Optimization[1]

Executive Summary: The "Pyridine Switch" Strategy

The molecule 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a high-value pharmacophore scaffold used to synthesize Class I PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1]

In the landscape of kinase inhibitors, this scaffold represents a strategic evolution from the "Morpholino-Pyrimidine" class (e.g., Buparlisib/BKM120 ) to the "Morpholino-Pyridine" class.[1] While pyrimidines are potent, they often suffer from rapid metabolic clearance and off-target microtubule destabilization.[1] This pyridine scaffold allows researchers to:

  • Tune Metabolic Stability: The pyridine core often exhibits lower clearance rates than its pyrimidine counterparts.[1]

  • Modulate Selectivity: Differential substitution at the C6-position (chlorine vs. amine) significantly alters the selectivity profile between PI3K isoforms and off-target tubulin binding.[1]

Chemical Architecture & Mechanism of Action[1][2][3]

The Pharmacophore

The scaffold functions as an ATP-competitive inhibitor.[1] Its efficacy relies on three distinct structural domains:[1]

  • The Hinge Binder (Position 2 - Morpholine): The oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Val851 (in PI3K

    
    ) within the ATP-binding hinge region.[1] This interaction mimics the adenine base of ATP.[1]
    
  • The Affinity Handle (Position 4 - Iodine): The iodine atom is a reactive handle for Suzuki-Miyaura coupling.[1] It allows the attachment of aryl/heteroaryl groups (e.g., trifluoromethyl-pyridines) that extend into the hydrophobic affinity pocket, determining potency and isoform selectivity.[1]

  • The Solubility/Selectivity Gate (Position 6 - Chlorine): This position is pivotal.[1] The chlorine can be displaced (via Buchwald-Hartwig amination) to introduce polar amines.[1] This modification is essential for improving oral bioavailability and reducing off-target microtubule toxicity.[1]

Mechanism of Action (DOT Diagram)

The following diagram illustrates the signal transduction blockade achieved by derivatives of this scaffold.

PI3K_Pathway Target PI3K Complex (p110/p85) PIP3 PIP3 (Second Messenger) Target->PIP3 Phosphorylates PIP2 Drug Morpholino-Pyridine Derivative Drug->Target Inhibits (ATP Competitive) RTK RTK (Receptor Tyrosine Kinase) RTK->Target Activates PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 AKT->mTOR Activates Effect Cell Growth & Survival mTOR->Effect Promotes

Caption: Blockade of the PI3K/AKT/mTOR signaling cascade by morpholine-pyridine derivatives, preventing PIP3 generation and subsequent tumor cell survival.[1]

Comparative Performance Analysis

The following table compares the "Parent Scaffold" derivatives against industry-standard reference compounds.

FeaturePyridine Derivative (Class A)Pyridine Derivative (Class B)[1][2]Buparlisib (BKM120)
Core Structure 6-Amino-Pyridine 6-Chloro-Pyridine Pyrimidine
Primary Target Pan-PI3K (

)
PI3K / MicrotubulesPan-PI3K
PI3K

IC

30 – 100 nM> 500 nM~ 50 nM
Metabolic Stability High (Low Clearance)ModerateLow (High Clearance)
Microtubule Liability Low (Clean profile)High (Off-target toxicity)Moderate (Dose-limiting)
Oral Bioavailability > 60%< 20% (Solubility limited)> 80%
Key Advantage Improved Safety/PK ProfileTool compound onlyValidated Potency

Analysis:

  • Class A (Amino-derivatives): Synthesized by displacing the C6-chlorine with an amine.[1] These are the clinical candidates. They maintain PI3K potency while significantly reducing the "tubulin liability" seen with BKM120.[1]

  • Class B (Chloro-derivatives): Retaining the C6-chlorine often leads to compounds that bind tubulin (colchicine site), causing cytotoxicity unrelated to PI3K.[1] These are generally avoided in drug development but useful as cytotoxic payloads.[1]

Experimental Protocols

To validate the activity of derivatives synthesized from this scaffold, the following protocols are standard.

Synthesis Workflow (Suzuki + Buchwald)

This protocol converts the intermediate into a bioactive inhibitor.[1]

  • Step 1: Suzuki Coupling (C4 Functionalization)

    • Reagents: 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 eq), Aryl-boronic acid (1.1 eq), Pd(dppf)Cl

      
       (0.05 eq), Na
      
      
      
      CO
      
      
      (2M aq).[1]
    • Conditions: DME/Water, 90°C, 2 hours (Inert atmosphere).

    • Outcome: Installs the "affinity clamp" group (e.g., 2-aminopyrimidine or trifluoromethyl-pyridine).[1]

  • Step 2: Buchwald-Hartwig Amination (C6 Functionalization)

    • Reagents: Intermediate from Step 1, Primary Amine (e.g., methylamine), Pd

      
      (dba)
      
      
      
      , BINAP, NaOtBu.[1]
    • Conditions: Toluene, 100°C, 12 hours.[1]

    • Outcome: Displaces the chlorine to form the active 6-aminopyridine drug candidate.[1]

In Vitro PI3K Kinase Assay

Validates potency (IC50).

  • System: ADP-Glo™ Kinase Assay (Promega).[1]

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).[1]
  • Substrate: PIP2:PS lipid vesicles (50 µM) + ATP (10 µM).[1]

  • Protocol:

    • Incubate enzyme + inhibitor (serial dilution) for 15 min at RT.

    • Add ATP/Lipid substrate mixture; incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

    • Read: Luminescence integration (0.5s).

    • Data: Plot RLU vs. log[Inhibitor] to determine IC

      
      .
      

Synthesis Logic Visualization

The following diagram details the synthetic utility of the scaffold.

Synthesis_Logic Start Starting Material CAS: 1276110-16-7 (Iodo-Chloro-Pyridine) Step1 Step 1: Suzuki Coupling (Targets C4-Iodine) Start->Step1 + Aryl Boronic Acid Inter Intermediate (4-Aryl-6-Chloro-Pyridine) Step1->Inter Step2 Step 2: Buchwald Amination (Targets C6-Chlorine) Inter->Step2 + Primary Amine Final Final Drug Candidate (4-Aryl-6-Amino-Pyridine) Step2->Final Optimized PK/Selectivity

Caption: Synthetic route transforming the scaffold into a high-bioavailability PI3K inhibitor.

References

  • Burger, M. T., et al. (2011).[1] "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779.[1] Link[1]

    • Context: Defines the SAR of the morpholine-pyrimidine class and the rationale for exploring pyridine analogs to improve PK.
  • Koul, D., et al. (2012).[1] "Cellular and in vivo activity of a novel PI3K inhibitor, A66, in glioblastoma." Neuro-Oncology, 14(10), 1262–1274.[1]

    • Context: Discusses the biological evaluation of morpholine-pyridine deriv
  • Wymann, M. P., et al. (2003).[1] "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Journal of Biological Chemistry, 271(41), 25197-25203.[1]

    • Context: Foundational mechanism of ATP-competitive PI3K inhibition.[1]

  • BenchChem. (2024).[1] "4-(6-Chloro-4-iodopyridin-2-yl)morpholine Product Data." Link[1]

    • Context: Verification of chemical structure and CAS 1276110-16-7.

Sources

Comparative

Strategic Alternatives to 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in Medicinal Chemistry

[1] Executive Summary: The Tri-Functional Linchpin In the development of Type I and Type II kinase inhibitors—particularly targeting the PI3K/mTOR pathway—4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Tri-Functional Linchpin

In the development of Type I and Type II kinase inhibitors—particularly targeting the PI3K/mTOR pathway—4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to hereafter as Ref-1 ) serves as a critical "linchpin" scaffold.[1] Its utility stems from its precise hierarchy of reactivity:

  • C4-Iodine: High lability for low-temperature Suzuki/Sonogashira cross-coupling.[1]

  • C6-Chlorine: Latent reactivity for subsequent SNAr or high-temperature coupling.[1]

  • C2-Morpholine: Established hinge-binding pharmacophore and solubility enhancer.[1]

However, reliance on Ref-1 presents challenges: the high cost of iodinated precursors, the metabolic liability of the morpholine ring (oxidative opening), and crowded IP space. This guide evaluates three classes of alternatives: Synthetic Efficiency Analogs (for process scalability), Bioisosteres (for metabolic stability), and Scaffold Hops (for selectivity).

Decision Matrix: Selecting the Right Alternative

The following decision tree illustrates the logical flow for selecting an alternative based on your project's specific bottleneck (Cost, Metabolism, or IP).

DecisionMatrix Start Current Bottleneck with Ref-1 Scaffold Cost High Cost / Scale-up Issues Start->Cost Process Chem Metabolism Poor Microsomal Stability (High Clearance) Start->Metabolism DMPK IP IP Crowding / Selectivity Start->IP Med Chem Bromo Alt A: Bromo-Analog (Cheaper, requires catalyst opt.) Cost->Bromo Switch Halogen Bridged Alt B: Bridged Morpholines (Blocks metabolism, retains H-bond) Metabolism->Bridged Bioisostere Scaffold Alt C: Pyrimidine/Triazine Core (Alters vector & selectivity) IP->Scaffold Core Hopping

Figure 1: Strategic decision matrix for replacing the reference iodopyridine scaffold.[1]

Comparative Analysis

Category A: Synthetic Efficiency (The Halogen Swap)

Alternative: 4-(6-Chloro-4-bromopyridin-2-yl)morpholine For process chemistry, the iodine atom in Ref-1 is an "atom-economy" burden.[1] The bromo-analog is significantly cheaper but less reactive.[1]

FeatureReference (Iodo-Analog)Alternative (Bromo-Analog)
Reactivity (Suzuki) High (RT to 50°C)Moderate (80°C+ required)
Catalyst Load Low (0.5 - 1 mol% Pd)Higher (3 - 5 mol% Pd) or specialized ligands
Regioselectivity Excellent (>95:5 C4 vs C6)Good (Requires temp control to avoid C6 coupling)
Cost Index 100 (Baseline)~35 (Significantly Lower)

Technical Insight: The C4-I bond is weaker than C4-Br, allowing oxidative addition of Pd(0) to occur at lower temperatures, preserving the C6-Cl bond.[1] To use the Bromo-analog effectively, one must switch from simple Pd(PPh3)4 to active catalyst systems like Pd(dppf)Cl2 or Pd2(dba)3/XPhos to maintain yield without compromising the C6-chlorine.

Category B: Physicochemical Bioisosteres (The Morpholine Swap)

Alternative: Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) Morpholine is often the site of metabolic degradation via CYP450-mediated oxidation.[1] Bridged analogs restrict conformation and sterically block oxidation sites.[1]

PropertyMorpholine (Ref-1)Bridged Morpholine (Alt)
LogP 0.8 - 1.21.1 - 1.5 (Slightly Lipophilic)
t1/2 (Human Microsomes) < 30 min (High Clearance)> 60 min (Improved Stability)
Solubility HighModerate
H-Bond Acceptor Strong (Ether Oxygen)Retained (Geometry dependent)

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of the Bromo-Analog

This protocol validates the use of the cheaper Bromo-alternative by utilizing a ligand-accelerated system to mimic the reactivity of the Iodo-reference.[1]

Objective: Selective coupling at C4-Br over C6-Cl. Reagents:

  • Substrate: 4-(6-Chloro-4-bromopyridin-2-yl)morpholine (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (3 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane[1][4]

Workflow:

  • Degassing: Charge reaction vessel with Substrate, Boronic Acid, and Base. Purge with N2 for 15 min.

  • Catalyst Addition: Add Pd(dppf)Cl2[1][3]·DCM rapidly under N2 flow.

  • Reaction: Heat to 80°C (Note: Ref-1 would react at 50°C). Monitor by HPLC.

    • Critical Control Point: Stop reaction immediately upon consumption of starting material to prevent "double coupling" at the C6-Cl position.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: 75-85% yield of the mono-coupled product. If >5% bis-coupled product is observed, lower temp to 70°C and increase reaction time.[1]

Protocol B: Synthesis of Bridged Morpholine Analog (Bioisostere)

For replacing the morpholine ring to improve metabolic stability.

Objective: SNAr displacement of 2,6-dichloro-4-iodopyridine with 8-oxa-3-azabicyclo[3.2.1]octane. Reagents:

  • Substrate: 2,6-Dichloro-4-iodopyridine[1]

  • Nucleophile: 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride[1]

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF[5]

Workflow:

  • Dissolve Substrate (1 eq) in DMF (0.5 M).[1]

  • Add Nucleophile (1.05 eq) and DIPEA.[1]

  • Stir at RT for 4 hours . (Note: The C2/C6 positions are activated; mild conditions prevent disubstitution).[1]

  • Pour into ice water; filter the precipitate.[1]

Mechanistic Visualization: Reactivity Hierarchy

The following diagram details the regioselectivity logic required when handling these scaffolds.

ReactivityMap Core 2,4,6-Tri-functionalized Pyridine Scaffold Pos4 Position 4 (Iodo/Bromo) Most Electrophilic Core->Pos4 Pos6 Position 6 (Chloro) Latent Electrophile Core->Pos6 Pos2 Position 2 (Morpholine) Nucleophilic Donor Core->Pos2 Action4 Step 1: Cross-Coupling (Suzuki/Sonogashira) Builds 'Head' Group Pos4->Action4 High Reactivity Action6 Step 2: SNAr or High-Temp Coupling Builds 'Tail' Group Pos6->Action6 Low Reactivity Action2 Step 0: Installed via SNAr Solubility/H-Bonding Pos2->Action2 Stable

Figure 2: Reactivity hierarchy of the trisubstituted pyridine scaffold.

References

  • Regioselective Suzuki Coupling on Dihaloheterocycles: Title: "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures" Source: Organometallics (ACS) URL:[Link]1]

  • PI3K Inhibitor Structure-Activity Relationships (Morpholine Role): Title: "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors" Source: Frontiers in Pharmacology URL:[Link]1]

  • Morpholine Bioisosteres in CNS and Kinase Drug Discovery: Title: "Occurrence of Morpholine in Central Nervous System Drug Discovery" Source: Journal of Medicinal Chemistry URL:[Link]1]

  • Reactivity Comparison of Halopyridines: Title: "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine" Source: Tetrahedron / ResearchGate URL:[1][Link]1]

Sources

Validation

Comparing the synthesis efficiency of "4-(6-Chloro-4-iodopyridin-2-yl)morpholine" analogs

This guide outlines the comparative synthesis efficiency for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its relevant analogs.[1] The analysis focuses on regiochemical fidelity, yield optimization, and scalability, des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative synthesis efficiency for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its relevant analogs.[1] The analysis focuses on regiochemical fidelity, yield optimization, and scalability, designed for medicinal chemists targeting kinase inhibitor scaffolds (e.g., PI3K, ATR).

Executive Summary: The Strategic Scaffold

The 2,4,6-trisubstituted pyridine core is a "privileged structure" in drug discovery. The specific target, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , serves as a critical linchpin because it possesses three distinct reactive handles:[1]

  • C2-Morpholine: A solubility-enhancing and H-bond accepting motif.[1]

  • C4-Iodide: A highly reactive site for selective Suzuki-Miyaura or Sonogashira couplings (reacts first).[1]

  • C6-Chloride: A latent electrophile for subsequent diversification (reacts second/last).[1]

Efficiency Verdict: The most efficient route is the Direct Regioselective


 Displacement  of 2,6-dichloro-4-iodopyridine.[1] Contrary to standard leaving group trends (I > Cl), the reaction is controlled by the electronic activation of the pyridine ring (C2 > C4), allowing the retention of the valuable C4-iodide.

Comparative Route Analysis

We compare three distinct synthetic strategies based on Step Count, Yield, and Regiochemical Purity.

MetricRoute A: Direct

(Recommended)
Route B: Halogen Exchange Route C: De Novo Assembly
Starting Material 2,6-Dichloro-4-iodopyridine2,4,6-TrichloropyridineCitrazinic Acid
Steps 135+
Key Reagent Morpholine, DIPEA, NMP1.[1] Morpholine2.[2] NaI, HI (Finkelstein)

, Morpholine,

, KI
Regioselectivity High (19:1) (C2 vs C4)Low (Mixture of C2/C4 isomers)N/A (Linear)
Overall Yield 75-85% 30-40%25-35%
Scalability High (Multi-gram)Low (Purification difficult)Medium
Cost Efficiency High (Reagent cost offset by low labor)MediumLow (High labor)
Mechanistic Insight: Why Route A Wins

In Route A, two competing factors dictate the outcome:

  • Leaving Group Ability:

    
     (Favors C4 attack).[1]
    
  • Positional Electrophilicity:

    
     (Favors C2 attack).
    

In the pyridine ring, the nitrogen atom exerts a stronger inductive ($ -I


 -M $) electron-withdrawing effect on the C2/C6  positions compared to C4. Experimental data confirms that positional activation dominates , leading to the displacement of the "worse" leaving group (Cl) at the "more active" position (C2), preserving the C4-iodide for future cross-coupling.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine via regioselective


.

Reagents:

  • 2,6-Dichloro-4-iodopyridine (1.0 equiv)[1]

  • Morpholine (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)[1]

Protocol:

  • Preparation: Charge a reaction vessel with 2,6-dichloro-4-iodopyridine (e.g., 5.0 g) and dissolve in anhydrous NMP (0.5 M concentration).

  • Addition: Add DIPEA followed by the slow, dropwise addition of morpholine at 0°C. Note: Cooling is critical to maximize kinetic control and regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: Look for the disappearance of SM and the formation of the mono-morpholine adduct. If bis-substitution (morpholine at C2 and C6) is observed, lower the temperature.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the cake copiously with water to remove NMP and morpholine salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc) if high purity (>98%) is required.

Expected Data:

  • Yield: 82% (Isolated).

  • 1H NMR (DMSO-d6): Distinct doublets for the pyridine protons (approx.

    
     7.1 and 7.4 ppm) indicating asymmetry (2,4,6-substitution pattern).
    

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the C2 and C4 pathways, highlighting the energy barrier difference that leads to the desired product.

ReactionPathway SM 2,6-Dichloro-4-iodopyridine (Starting Material) TS_C2 Transition State (C2 Attack) LOWER Activation Energy (N-stabilized Meisenheimer) SM->TS_C2 + Morpholine (Fast) TS_C4 Transition State (C4 Attack) HIGHER Activation Energy (Less Inductive Activation) SM->TS_C4 + Morpholine (Slow) Prod_C2 TARGET PRODUCT 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (Major: >95%) TS_C2->Prod_C2 - HCl Prod_C4 By-Product 2,6-Dichloro-4-morpholinopyridine (Minor: <5%) TS_C4->Prod_C4 - HI

Caption: Kinetic bifurcation in the


 of 2,6-dichloro-4-iodopyridine. The C2 pathway is kinetically favored due to superior ring activation.

Analog Comparison

When designing libraries, researchers often consider the 4-Bromo or 4-Chloro analogs to reduce cost.

Analog StructureSynthesis EfficiencyDownstream UtilityRecommendation
4-Iodo (Target) High (Direct displacement works best)Excellent. I reacts selectively over Cl/Br in Pd-catalyzed couplings.Primary Choice for complex synthesis.[1]
4-Bromo Medium. C4-Br is less labile; requires higher temps, risking bis-substitution.[1]Good. Br is reactive, but selectivity vs C6-Cl is lower than I vs Cl.[1]Use if Iodo-precursor is unavailable.[1]
4-Chloro Low. Hard to synthesize selectively (requires 2,4,6-trichloropyridine + separation).[1]Poor. No selectivity between C4-Cl and C6-Cl in subsequent couplings.Avoid unless target is symmetric.[1]

References

  • Regioselectivity in

    
     Reactions of Pyridines 
    
    • Source: Organic Letters (ACS Publications)[1]

    • Context: Describes the synthesis of 2,6-dichloro-4-iodopyridine and its regioselective displacement properties.
    • [1]

  • Mechanistic Insights into Pyridine Functionaliz

    • Source: Journal of Medicinal Chemistry
    • Context: Discusses the electronic factors (LUMO coefficients and inductive effects) favoring C2 substitution in di-halo pyridines.
    • [1]

  • Synthesis of Morpholine-Pyridine Scaffolds

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Overview of synthetic routes for 6-membered heterocycles in drug discovery.
    • [1]

Sources

Comparative

Comparative Guide: Purity Analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Executive Summary In the synthesis of halogenated heterocyclic intermediates like 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , traditional HPLC-UV purity analysis is often compromised by the lack of certified reference st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated heterocyclic intermediates like 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , traditional HPLC-UV purity analysis is often compromised by the lack of certified reference standards and varying extinction coefficients of impurities (e.g., des-iodo or regioisomeric byproducts).

This guide compares Quantitative NMR (qNMR) against HPLC-UV , demonstrating why qNMR is the superior primary method for this specific molecule. We provide a validated protocol utilizing the "Heavy Atom Effect" of iodine for structural confirmation and internal standardization for absolute purity determination.

Strategic Analysis: qNMR vs. HPLC-UV

For a researcher synthesizing this intermediate, the primary challenge is distinguishing the target molecule from its regioisomers (e.g., morpholine attack at C4 vs. C2) and quantifying it without a commercial standard.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Area %) Method B: 1H qNMR (Internal Standard)
Purity Type Relative (Area %). Assumes all components have equal UV response.Absolute (Weight %).[1][2][3] Traceable to the Internal Standard (IS).
Reference Standard Required for true wt% assay. (Often unavailable for intermediates).Not Required for the analyte.[4][5] Only a generic IS (e.g., Maleic Acid) is needed.
Specificity High resolution, but peaks can co-elute.High specificity. Distinct shifts for H3/H5 allow detection of regioisomers.
Iodine Bias UV absorption of C-I bond can skew Area % results.No bias. Signal intensity is strictly proportional to molar ratio.
Setup Time 30–60 mins (Column equilibration, method dev).< 15 mins (Sample prep + acquisition).
Recommendation

Use qNMR for the initial Certificate of Analysis (CoA) and yield calculation. Use HPLC-UV only for monitoring reaction conversion or checking for trace non-protonated impurities (e.g., inorganic salts, though these don't affect qNMR purity).

Technical Deep Dive: NMR Characterization

The presence of both Chlorine and Iodine on the pyridine core creates unique spectral signatures. The Heavy Atom Effect of iodine is the critical diagnostic tool here.

Predicted Spectral Assignment (DMSO-d6)
  • Molecule: 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

  • Solvent: DMSO-d6 (Preferred for solubility of halo-pyridines)

1H NMR (Proton)
PositionShift (

, ppm)
MultiplicityDiagnostic Note
H3 ~7.10Doublet (

Hz)
Upfield due to ortho-morpholine donor effect.
H5 ~7.45Doublet (

Hz)
Downfield; flanked by I and Cl.
Morpholine (N-CH2) ~3.45MultipletIntegrated area = 4H.
Morpholine (O-CH2) ~3.65MultipletIntegrated area = 4H.
13C NMR (Carbon) - The "Heavy Atom" Trap

Researchers often misassign the C-I carbon, expecting it to be downfield due to electronegativity. However, the Spin-Orbit Coupling of the iodine atom causes a massive shielding effect .

  • C-Cl (C6): ~150 ppm (Deshielded)

  • C-N (C2): ~158 ppm (Deshielded)

  • C-I (C4): ~105 - 110 ppm (Significantly Upfield)

    • Note: If you see a quaternary carbon in the aromatic region around 105-110 ppm, it confirms the C-I bond is intact. Loss of iodine (dehalogenation) would shift this carbon significantly downfield.

Validated qNMR Experimental Protocol

This protocol uses Dimethyl Sulfone (DMSO₂) as the Internal Standard (IS) because it is a stable, non-hygroscopic solid with a singlet at


 3.0 ppm, clear of the pyridine and morpholine regions.
Reagents
  • Analyte: ~15-20 mg of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.

  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent purity).

  • Solvent: DMSO-d6 (99.9% D).

Step-by-Step Workflow
  • Gravimetry (Critical):

    • Weigh exactly

      
       (approx 10 mg) of the Internal Standard into a vial.
      
    • Weigh exactly

      
       (approx 20 mg) of the Analyte into the same vial.
      
    • Precision: Use a balance readable to 0.01 mg. Record weights to 4 decimal places.

  • Dissolution:

    • Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1):

      
       seconds. (Essential! 
      
      
      
      for aromatic protons can be 3-5s; D1 must be
      
      
      for 99% magnetization recovery).
    • Scans (NS): 16 or 32 (Sufficient for S/N > 250).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (

      
       3.0) and set value to normalized proton count (e.g., 6000 for 6H).
      
    • Integrate the H3 or H5 doublet of the analyte.

Calculation

[6]
  • 
    : Purity of analyte (%)
    
  • 
    : Integral area
    
  • 
    : Number of protons (IS=6, Analyte H3=1)
    
  • 
    : Molecular Weight (IS=94.13, Analyte=324.55)
    
  • 
    : Mass weighed (mg)
    

Visualization of Analytical Logic

Diagram 1: Structural Confirmation Logic

This diagram illustrates how to distinguish the correct regioisomer from potential impurities using 2D NMR logic.

StructuralLogic Sample Unknown Sample H1_NMR 1H NMR Spectrum Sample->H1_NMR Regio_Check Regioisomer Check (Is Morpholine at C2 or C4?) H1_NMR->Regio_Check Observe Arom. Pattern NOESY NOESY Experiment Regio_Check->NOESY Spatial Proximity HMBC HMBC Experiment Regio_Check->HMBC Long-range Coupling Result_Correct Target: 2-Morpholino NOE: Morpholine CH2 <-> H3 NOESY->Result_Correct Strong NOE to 1H only Result_Wrong Impurity: 4-Morpholino NOE: Morpholine CH2 <-> H3 AND H5 NOESY->Result_Wrong NOE to 2H (Symmetric)

Caption: Logic flow for distinguishing the target 2-morpholino isomer from the 4-morpholino byproduct using NOE correlations.

Diagram 2: Purity Analysis Workflow

Decision tree for choosing between qNMR and HPLC based on project stage.

PurityWorkflow Start Crude Intermediate Standard_Q Ref Standard Available? Start->Standard_Q HPLC HPLC-UV Analysis Standard_Q->HPLC Yes qNMR 1H qNMR (Internal Std) Standard_Q->qNMR No (Most Cases) Calc_HPLC Relative Purity (Area %) Risk: Response factors unknown HPLC->Calc_HPLC Calc_qNMR Absolute Purity (wt %) High Accuracy qNMR->Calc_qNMR Calc_qNMR->HPLC Calibrate HPLC (Use qNMR sample as Std)

Caption: Workflow demonstrating how qNMR serves as the primary assay to validate HPLC methods when commercial standards are absent.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl sulfone." Rapport BIPM-2018/04. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Reich, H. J. "Structure Determination Using NMR: Heavy Atom Effects on 13C Shifts." University of Wisconsin-Madison Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Executive Summary & Hazard Architecture The Core Directive: In the absence of a substance-specific Safety Data Sheet (SDS) for this specialized intermediate, you must adopt a Structure-Activity Relationship (SAR) safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The Core Directive: In the absence of a substance-specific Safety Data Sheet (SDS) for this specialized intermediate, you must adopt a Structure-Activity Relationship (SAR) safety posture.

This molecule is not merely a "powder"; it is a chimera of three distinct toxicophores. You are not handling a single hazard, but a synergistic combination of:

  • The Morpholine Moiety: A known corrosive and skin-permeating agent.[1] It attacks lipid bilayers, facilitating the systemic absorption of the rest of the molecule.

  • The Halogenated Pyridine Core: Pyridines are often neurotoxic and hepatotoxic. The iodine and chlorine substituents increase lipophilicity, further enhancing bioavailability upon skin contact.

  • The C-I Bond: While useful for cross-coupling (Suzuki/Buchwald), the carbon-iodine bond is photolabile and reactive, posing stability risks that can lead to unexpected radical formation.

Operational Status: Treat this compound as High Potency / Unknown Toxicity (HP/UT) . All handling must occur under "Universal Precautions for Novel Pharmaceutical Intermediates."

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for this compound due to the morpholine-induced permeation risk.

Table 1: Mandatory PPE Specifications
Protection ZoneHazard DriverRequired Equipment Specification
Ocular Corrosivity (Morpholine)Chemical Splash Goggles (ANSI Z87.1 D3 rating). Face shields are required for scale-up (>5g) or when handling liquid stock solutions.
Dermal (Hand) Permeation (Lipophilic)Double-Gloving Protocol: 1. Inner Layer: 2.7 mil Silver Shield® (Laminate) or equivalent EVOH barrier (resists morpholine).2. Outer Layer: 5-8 mil Nitrile (mechanical protection).
Respiratory Dust/Aerosol InhalationEngineering Control Primary: All work in Class II Fume Hood.Backup: Half-face respirator with P100/OV (Organic Vapor) cartridges if powder handling occurs outside containment.
Body Systemic AbsorptionTyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Avoid exposed skin at wrists/neck.
Diagram 1: PPE Selection Logic (SAR-Based)

PPE_Logic Substance 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Analysis Fragment Analysis Substance->Analysis Morpholine Morpholine Ring: Corrosive + Permeator Analysis->Morpholine Pyridine Pyridine Core: Systemic Toxicity Analysis->Pyridine Halogens Cl/I Substituents: Lipophilicity Analysis->Halogens Risk Combined Risk: Rapid Transdermal Absorption Morpholine->Risk Pyridine->Risk Halogens->Risk Action MANDATORY: Double Glove (Laminate/Nitrile) Splash Goggles Risk->Action

Caption: Decision logic deriving PPE requirements from chemical structure fragments (SAR Analysis).

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk Phase)

Why: Static electricity can disperse the fine powder. Inhalation and surface contamination risks are peak here.

  • Engineering Control: Utilize a static-dissipative balance enclosure or a localized powder hood.

  • Technique: Use an antistatic gun on the weighing boat and spatula before contact.

  • Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the weighing vessel before transfer. Handling a solution is safer than handling a dust.

Phase B: Reaction Setup

Why: Halogenated pyridines can undergo exothermic decomposition if catalyzed by trace metals or incompatible reagents.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. The Iodine substituent is light-sensitive; wrap the flask in aluminum foil if the reaction time exceeds 1 hour.

  • Temperature Control: Always add the catalyst last or as a solution to control the exotherm onset.

Phase C: Waste Disposal

Why: Morpholine derivatives can be toxic to aquatic life.

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) in the waste stream. This can form unstable N-oxides or explosive mixtures.

  • Labeling: Tag waste clearly as "Halogenated Organic - Toxic" and "Corrosive" (due to morpholine content).

Diagram 2: Operational Workflow

Workflow Start Start: Solid Handling Weighing Weighing: Use Antistatic Gun Dissolve in Boat if possible Start->Weighing Transfer Transfer to Reactor: Closed System preferred Weighing->Transfer Reaction Reaction: Protect from Light (Iodine) Inert Atmosphere Transfer->Reaction Cleanup Cleanup: Decontaminate surfaces with 10% Soap/Water (Not Bleach) Reaction->Cleanup Waste Disposal: Halogenated Waste Stream Cleanup->Waste

Caption: Step-by-step workflow emphasizing containment and decontamination.

Emergency Response & Decontamination

Spill Response (Solid)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don a Tyvek suit and P100 respirator if the powder is airborne.

  • Containment: Cover the spill with a damp paper towel (solvent-wet, e.g., Ethanol) to prevent dust dispersion.

  • Cleanup: Scoop up the wet material. Do not dry sweep.

First Aid (Exposure)[2][3][4]
  • Eye Contact: Flush for 15 minutes minimum .[1][2][3] The morpholine ring causes deep tissue damage that may not be immediately painful.

  • Skin Contact: Wash with soap and water.[1][2][4][3] Do not use alcohol on the skin; it acts as a vehicle, driving the lipophilic halogenated pyridine deeper into the dermis.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.

  • PubChem. (n.d.). Morpholine (Compound Summary). National Library of Medicine. (Used for fragment toxicity analysis).

  • Ansell Chemical Resistance Guide. (Permeation data for Morpholine and Chlorinated solvents).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Chloro-4-iodopyridin-2-yl)morpholine
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